Product packaging for alpha-L-Threofuranose(Cat. No.:CAS No. 1932174-52-1)

alpha-L-Threofuranose

Cat. No.: B15181838
CAS No.: 1932174-52-1
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-L-Threofuranose is a four-carbon sugar molecule that serves as the fundamental scaffold for Threose Nucleic Acid (TNA), an artificial genetic polymer. In TNA, alpha-L-threofuranosyl nucleotides are linked by 2',3'-phosphodiester bonds, creating a backbone that is one atom shorter than that of DNA or RNA . Despite this structural difference, TNA oligonucleotides can form stable antiparallel Watson-Crick duplex structures not only with themselves but also with complementary strands of DNA and RNA, making TNA a key system in the field of synthetic genetics and for studying the origins of life . The unique properties of TNA, built upon the this compound monosaccharide, provide significant value for biomedical and diagnostic research. TNA is notably refractory to nuclease digestion and exhibits excellent resistance to acid-mediated degradation, significantly outperforming natural DNA and RNA under harsh conditions . This high biological stability, coupled with demonstrated biocompatibility and efficient cellular uptake, makes TNA an attractive candidate for developing advanced molecular tools. Research applications include the creation of TNA aptamers through in vitro selection for specific ligand binding, the design of antisense oligonucleotides for suppressing gene expression in living cells, and the engineering of RNA-cleaving TNA enzymes for selective gene silencing, such as targeting mutant EGFR mRNA in cancer cell lines . Furthermore, TNA-based probes have been successfully used for the real-time detection and imaging of miRNAs in living cells, highlighting their diagnostic potential . This product, this compound, is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B15181838 alpha-L-Threofuranose CAS No. 1932174-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1932174-52-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2R,3R,4S)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1

InChI Key

FMAORJIQYMIRHF-PZGQECOJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of alpha-L-Threofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physicochemical properties of alpha-L-Threofuranose for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific furanose isomer, this document also includes predicted data for the closely related L-threose, which exists in equilibrium with its cyclic furanose and pyranose forms in solution.

Data Presentation

The quantitative physicochemical data for this compound and L-threose are summarized in the table below. It is critical to note that much of the available data is predicted and pertains to the open-chain L-threose.

PropertyValueData Type
Molecular Formula C4H8O4Experimental
Molecular Weight 120.10 g/mol Experimental
Melting Point 162-163 °C (for L-(+)-Threose)Predicted
Boiling Point 311.1 ± 21.0 °C (for L-(+)-Threose)Predicted
Water Solubility Soluble (for L-(+)-Threose)Predicted
pKa 12.49 ± 0.20 (for L-(+)-Threose)Predicted
Specific Rotation [α]D +13.2° (c=4.5, water) (for L-(+)-Threose)Predicted

Biological Context: Glycation and Advanced Glycation End Products (AGEs)

L-threose, the open-chain form of threofuranose, is a known degradation product of ascorbic acid (Vitamin C). A significant aspect of its biological activity is its ability to participate in the Maillard reaction, a non-enzymatic glycation process. In this reaction, the carbonyl group of the reducing sugar reacts with the free amino groups of proteins, lipids, or nucleic acids to form advanced glycation end products (AGEs)[1][2]. The accumulation of AGEs has been implicated in the pathogenesis of various chronic diseases. The glycation of lens proteins by L-threose serves as a notable example of its biological reactivity[3].

Glycation_Pathway Figure 1: Simplified Maillard Reaction Pathway L_Threose L-Threose (Reducing Sugar) Schiff_Base Schiff Base (Reversible) L_Threose->Schiff_Base Protein Protein (with free amino group) Protein->Schiff_Base Amadori_Product Amadori Product (Irreversible) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation

Figure 1: Simplified Maillard Reaction Pathway

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols applicable to carbohydrate analysis.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion of melting[4][5][6].

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • A small volume (0.5-1 mL) of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is heated gently, and the temperature is monitored.

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[7].

Aqueous Solubility Determination (Visual Method)

Objective: To qualitatively or quantitatively determine the solubility of this compound in water.

Methodology:

  • A known volume of distilled water is placed in a beaker at a constant temperature.

  • A small, pre-weighed amount of this compound is added to the water.

  • The solution is stirred for a set period to ensure maximum dissolution.

  • If the solid dissolves completely, more is added in small increments until saturation is reached (i.e., solid material remains undissolved).

  • For a quantitative measurement, the undissolved solid is filtered, dried, and weighed. The amount of dissolved solid is then calculated by subtraction from the total amount added. Solubility is typically expressed in g/100 mL or mol/L[8][9].

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl groups of this compound.

Methodology:

  • A standard solution of this compound of known concentration is prepared in deionized water.

  • A pH electrode is calibrated and placed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is slowly added to the carbohydrate solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve[10][11][12][13][14].

pKa_Determination_Workflow Figure 2: Workflow for pKa Determination by Potentiometric Titration Start Prepare Standard Solution of this compound Calibrate_pH Calibrate pH Electrode Start->Calibrate_pH Titrate Titrate with Standardized Strong Base (e.g., NaOH) Calibrate_pH->Titrate Record_pH Record pH after each Titrant Addition Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume of Titrant) Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Figure 2: Workflow for pKa Determination
Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.

Methodology:

  • A solution of this compound is prepared at a known concentration (c, in g/mL) in a suitable solvent (e.g., water).

  • A polarimeter is calibrated using a blank (the pure solvent).

  • The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

  • Monochromatic light (typically the sodium D-line, 589 nm) is passed through the sample.

  • The observed angle of rotation (α) is measured.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[15][16][17].

References

An In-depth Technical Guide to alpha-L-Threofuranose and its Biologically Relevant Precursor, L-Threose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with in-depth experimental protocols and biological pathway analysis for the specific anomer, alpha-L-Threofuranose, is limited. The majority of available research focuses on its open-chain isomer, L-Threose, which exists in equilibrium with its cyclic furanose and pyranose forms. This guide provides the core chemical data for this compound and presents a detailed technical overview of the synthesis, biological significance, and experimental protocols related to L-Threose.

Core Chemical and Physical Properties

This compound is a specific cyclic isomer of L-Threose, a four-carbon monosaccharide. While L-Threose is the open-chain form, it can cyclize to form either a five-membered ring (furanose) or a six-membered ring (pyranose), with alpha and beta anomers for each. The core identification details for this compound and its more commonly referenced open-chain form, L-Threose, are summarized below.

PropertyThis compoundL-Threose
CAS Number 1932174-52-1[1]95-44-3[2][3]
Molecular Formula C₄H₈O₄[1]C₄H₈O₄[3]
Molecular Weight 120.10 g/mol [1]120.10 g/mol [2][3]
Synonyms 2,3,4-Furantriol, tetrahydro-, (2R,3R,4S)-; alpha-l-threose[1](2R,3S)-2,3,4-Trihydroxybutanal[2]

Biological Significance of L-Threose

L-Threose is primarily recognized in biological systems as a degradation product of L-ascorbic acid (Vitamin C) and as a potent glycating agent.[4]

  • Product of Ascorbic Acid Degradation: Under physiological conditions (pH 7.0, in the presence of oxygen), L-ascorbic acid can degrade into several products, with L-Threose being a significant component.[4] This pathway is of interest in tissues with high concentrations of ascorbic acid, such as the ocular lens.[4]

  • Protein Glycation: L-Threose has been shown to be a powerful agent in the non-enzymatic glycation and crosslinking of proteins.[4] This process involves the reaction of the sugar's carbonyl group with the free amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and age-related diseases, such as cataracts.[4] Studies on lens tissue have demonstrated that L-Threose can rapidly glycate lens proteins.[4]

  • Metabolism by Aldose Reductase: L-Threose is a substrate for the enzyme aldose reductase, which can reduce it to L-threitol.[4] This metabolic pathway has been observed in lens tissue, where the rapid reduction of L-threose to L-threitol can be a detoxification mechanism.[4]

The degradation of L-ascorbic acid to L-Threose represents a key biological pathway where this sugar is formed.

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation DKG 2,3-Diketogulonic Acid Dehydroascorbic_Acid->DKG Hydrolysis L_Threose L-Threose DKG->L_Threose Degradation Other_Products Other Degradation Products (e.g., L-Erythrulose, Oxalate) DKG->Other_Products Degradation

Ascorbic Acid Degradation Pathway to L-Threose.

Experimental Protocols

A scalable synthesis for α-L-threose nucleic acid monomers has been developed, which proceeds through key intermediates derived from L-ascorbic acid.[5] The general workflow is outlined below.

Synthesis_Workflow cluster_0 Preparation of L-Threonolactone cluster_1 Protection and Reduction cluster_2 Final Monomer Synthesis start L-Ascorbic Acid step1 Oxidative Cleavage (H₂O₂, CaCO₃) start->step1 step2 Calcium-L-threonate step1->step2 step3 Acidification & Lactonization (Dowex resin) step2->step3 step4 L-Threonolactone step3->step4 step5 Benzoyl Protection (Benzoyl Chloride, Pyridine) step4->step5 step6 2-O-Benzoyl-L-threonolactone step5->step6 step7 Silyl Protection (TBDPSCl, Imidazole) step6->step7 step8 Protected Lactone step7->step8 step9 Reduction to Lactol (DIBAL-H) step8->step9 step10 Protected L-Threofuranose step9->step10 step11 Glycosylation (e.g., with a nucleobase) step10->step11 step12 TNA Nucleoside step11->step12

Experimental Workflow for L-Threofuranose Derivative Synthesis.

This protocol is based on methodologies described for investigating the effects of L-Threose on lens proteins.[4]

  • Preparation of Reagents:

    • Prepare a complete bovine lens homogenate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Synthesize or procure radiolabeled L-threose, such as from a [1-¹⁴C]L-tetrose mixture.

    • Prepare solutions of Nα-acetyl-L-lysine to study the reaction kinetics.

  • Incubation and Glycation Reaction:

    • Incubate the lens homogenate with [1-¹⁴C]L-tetrose at 37°C for a specified period (e.g., 24 hours).

    • In parallel experiments, incubate L-threose with Nα-acetyl-L-lysine to monitor the rate of disappearance of threose, indicating a glycation reaction.

  • Analysis of Protein Incorporation:

    • After incubation, precipitate the proteins from the lens homogenate (e.g., using trichloroacetic acid).

    • Wash the protein pellet to remove unbound radiolabel.

    • Quantify the incorporation of the ¹⁴C label into the protein fraction using liquid scintillation counting to determine the extent of glycation.

  • Analysis of L-Threose Metabolism:

    • To study the reduction of L-threose, incubate lens tissue with the sugar.

    • Extract small molecules from the tissue.

    • Reduce the extracted sugars to their corresponding polyols using sodium borohydride (NaBH₄).

    • Acetylatethe polyols.

    • Analyze the resulting alditol acetates by gas-liquid chromatography (GLC) to quantify the amount of threitol formed, which corresponds to the amount of L-threose that was metabolized.[4]

The process of protein glycation by L-Threose is a complex series of reactions that ultimately leads to the formation of stable, cross-linked protein structures.

Protein_Glycation Protein Protein (with free amino group, e.g., Lysine) Schiff_Base Schiff Base (unstable) Protein->Schiff_Base L_Threose L-Threose (or other reducing sugar) L_Threose->Schiff_Base Amadori_Product Amadori Product (more stable) Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (cross-linked, fluorescent) Amadori_Product->AGEs Oxidation, Dehydration, Condensation

Logical Progression of Protein Glycation.

Conclusion

While this compound is a well-defined chemical entity, its specific biological role and dedicated experimental protocols are not extensively documented. The broader understanding of this molecule is derived from studies of L-Threose, its open-chain isomer. The primary significance of L-Threose lies in its origin from ascorbic acid degradation and its potent ability to induce protein glycation, a process linked to cellular damage and the pathology of several diseases. The provided experimental workflows for the synthesis of L-threofuranose derivatives and the study of L-Threose-induced glycation offer a foundational guide for researchers in this area. Future research may further elucidate the specific roles of the different anomers of L-Threose in biological systems.

References

L-Threofuranose: A Byproduct of Vitamin C Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Natural Occurrence of L-Threofuranose for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

L-Threofuranose, a four-carbon monosaccharide, is not recognized as a compound biosynthesized de novo by organisms for specific physiological functions. Instead, scientific literature consistently identifies L-threofuranose, and its open-chain isomer L-threose, as a significant degradation product of L-ascorbic acid (Vitamin C). The discovery and study of L-threofuranose are intrinsically linked to the investigation of Vitamin C catabolism, a process of considerable interest in understanding oxidative stress and its physiological consequences. This guide provides a comprehensive overview of the current knowledge regarding the origins of L-threofuranose, its detection in biological systems, and the analytical methodologies employed for its study.

Discovery and Natural Occurrence

The "discovery" of L-threofuranose is not a singular event but rather an outcome of extensive research into the chemical pathways of L-ascorbic acid degradation. Under physiological conditions, particularly in the presence of oxygen, L-ascorbic acid undergoes oxidation to dehydroascorbic acid, which is then further metabolized. One of the key degradation pathways involves the cleavage of the carbon chain of dehydroascorbic acid, leading to the formation of L-threose.

L-threose exists in equilibrium with its cyclic hemiacetal forms, the furanose and pyranose rings. L-threofuranose is the five-membered ring structure of L-threose. Therefore, the natural occurrence of L-threofuranose is directly dependent on the degradation of Vitamin C within a biological system.

Presence in Biological Tissues

The primary biological context in which L-threose has been identified and quantified is the human lens. The lens is a tissue with high concentrations of ascorbic acid, making it a relevant model for studying its degradation products. Research has demonstrated the presence of L-threitol, the reduced form of L-threose, in human lenses, suggesting the in vivo formation of L-threose from ascorbic acid. The presence of L-threose is considered a potential marker of oxidative stress, as its formation is a consequence of the oxidative degradation of a key antioxidant.

Quantitative Data

Quantitative data on the natural abundance of L-threofuranose is limited and is typically reported as L-threose or its reduction product, L-threitol. The following table summarizes the available data from studies on human lenses.

Biological MatrixAnalyteConcentrationAnalytical MethodReference
Human LensL-Threitol3.4 ± 0.8 µg per lensGas-Liquid Chromatography[1]

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of L-threofuranose are not extensively published. However, based on the methodologies used for the analysis of related monosaccharides and the degradation products of ascorbic acid, a comprehensive protocol can be outlined. The following is a representative protocol for the analysis of L-threose in a biological tissue sample, such as the human lens, using gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of L-Threose in Biological Tissue

Objective: To quantify the amount of L-threose in a biological tissue sample as an indicator of L-ascorbic acid degradation.

Principle: This method involves the extraction of small molecules from the tissue, reduction of aldose sugars to their corresponding alditols, derivatization to increase volatility, and subsequent separation and quantification by GC-MS.

Materials:

  • Tissue sample (e.g., human lens)

  • Trichloroacetic acid (TCA) solution

  • Sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4) for isotopic labeling

  • Acetic anhydride

  • Pyridine

  • Internal standard (e.g., xylitol)

  • Solvents: methanol, chloroform, water (HPLC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize the tissue sample in a cold 5% TCA solution.

    • Centrifuge the homogenate to precipitate proteins.

    • Collect the supernatant containing the TCA-soluble small molecules.

  • Reduction to Alditols:

    • Add a known amount of internal standard to the supernatant.

    • Adjust the pH of the extract to neutral or slightly alkaline.

    • Add an excess of NaBH4 (or NaBD4) to reduce the aldose sugars, including L-threose to L-threitol.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Quench the reaction by adding acetic acid.

  • Derivatization (Acetylation):

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add a mixture of acetic anhydride and pyridine to the dried residue.

    • Heat the sample to ensure complete acetylation of the hydroxyl groups of the alditols.

    • Evaporate the reagents under nitrogen.

  • Sample Preparation for GC-MS:

    • Re-dissolve the derivatized sample in a suitable solvent, such as chloroform or ethyl acetate.

    • Transfer the sample to a GC vial.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) at a controlled rate.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target alditol acetates. Monitor characteristic ions for L-threitol acetate and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to L-threitol acetate and the internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of L-threitol acetate to the internal standard.

    • Determine the concentration of L-threose in the original sample using a calibration curve prepared with known concentrations of L-threose standard that have undergone the same sample preparation procedure.

Signaling and Metabolic Pathways

As L-threofuranose is a product of degradation, it is not part of a known anabolic signaling or metabolic pathway. Its formation is a consequence of the catabolism of L-ascorbic acid. The following diagram illustrates the initial steps of the oxidative degradation of L-ascorbic acid leading to the formation of L-threose.

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Threose L-Threose / L-Threofuranose Diketogulonic_Acid->Threose Decarboxylation Oxalic_Acid Oxalic Acid Diketogulonic_Acid->Oxalic_Acid Oxidative Cleavage

Ascorbic Acid Degradation Pathway

Conclusion

References

The Unnatural Advantage: A Technical Guide to the Biological Significance and Applications of α-L-Threofuranose Nucleic Acid (TNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of α-L-threofuranose, the core component of Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA). While free α-L-threofuranose has not demonstrated significant biological activity, its incorporation into TNA confers remarkable properties with profound implications for therapeutics, diagnostics, and synthetic biology. This document details the unique structural features of TNA, its exceptional stability, and its ability to hybridize with natural nucleic acids. We present quantitative data on TNA duplex stability, cellular uptake, and aptamer binding affinity. Furthermore, detailed experimental protocols for the synthesis of TNA monomers, in vitro selection of TNA aptamers, and evaluation of TNA stability are provided. Visualizations of key workflows are included to facilitate a comprehensive understanding of the synthesis and application of this promising biomolecule.

Introduction: The Rise of a Resilient Nucleic Acid Analogue

In the quest for novel therapeutic and diagnostic tools, researchers have turned to synthetic nucleic acid analogues, or xeno-nucleic acids (XNAs), that can overcome the limitations of natural DNA and RNA. One of the most promising XNAs is Threose Nucleic Acid (TNA), which is built upon a repeating backbone of α-L-threofuranose sugars linked by 2',3'-phosphodiester bonds.[1] This seemingly subtle alteration from the 3',5'-phosphodiester linkages in DNA and RNA results in a profound change in the biophysical properties of the molecule. TNA exhibits exceptional resistance to nuclease degradation and can form stable Watson-Crick duplexes with itself, DNA, and RNA.[2][3] These characteristics position TNA as a powerful platform for the development of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based technologies.

The Structural and Functional Hallmarks of TNA

The defining feature of TNA is its α-L-threofuranose sugar-phosphate backbone, which is one atom shorter than the corresponding backbone in DNA and RNA.[4] This structural difference forces TNA into an A-form helical geometry, similar to that of double-stranded RNA.[5] This pre-organized A-form helix is thought to contribute to its efficient hybridization with RNA.

Unprecedented Stability

A key advantage of TNA is its remarkable resistance to enzymatic degradation. TNA oligonucleotides have been shown to remain intact for extended periods in the presence of nucleases found in human serum and liver microsomes.[1] For instance, while DNA strands can be completely degraded within 8 hours in 10% fetal bovine serum (FBS), TNA strands show no significant degradation after 24 hours.[6] This high level of stability is a critical attribute for in vivo applications, as it can lead to a longer half-life and sustained therapeutic effect. Furthermore, TNA also demonstrates significantly greater resistance to acid-mediated degradation compared to DNA and RNA.[2]

Hybridization Properties

TNA is capable of forming stable antiparallel Watson-Crick duplexes with complementary DNA and RNA strands.[3] The thermal stability of these duplexes, as measured by their melting temperature (Tm), is influenced by factors such as the purine content of the TNA strand.[7] TNA:DNA duplexes with high purine content exhibit greater stability than their DNA:DNA or RNA:DNA counterparts.[7]

Quantitative Data on TNA Properties

The following tables summarize key quantitative data related to the stability, cellular uptake, and binding affinity of TNA-based constructs.

Table 1: Thermal Stability (Tm) of TNA:DNA Duplexes
Duplex Composition Melting Temperature (Tm) in °C
8-mer TNA:DNA (25% Purine)20.3 - 22.8[7]
8-mer TNA:DNA (50% Purine)20.0[7]
8-mer TNA:DNA (75% Purine)35.0 - 36.1[7]
12-mer TNA:DNA (25% Purine)44.6[7]
12-mer TNA:DNA (50% Purine)51.0 - 51.1[7]
12-mer TNA:DNA (75% Purine)68.5[7]
Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.
Table 2: Cellular Uptake of TNA Oligonucleotides
Cell Line Relative Uptake Efficiency
U87High[6]
MCF-7High[6]
MDA-MB-468High[6]
HEK 293Low[6]
HeLaLow[6]
MDA-MB-231Low[6]
Method: Flow cytometry analysis after 24h incubation with Cy3-labeled TNA.
Table 3: Binding Affinity of a TNA Aptamer
Target Molecule Dissociation Constant (Kd)
ATP~20 µM[8]
Aptamer: A chemically synthesized TNA aptamer selected for ATP binding.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and application of TNA.

Synthesis of TNA Phosphoramidite Monomers

The chemical synthesis of TNA phosphoramidites is a critical first step for producing TNA oligonucleotides. A common route starts from commercially available L-ascorbic acid.[4][9]

Methodology:

  • Synthesis of Protected Threofuranosyl Sugar: L-ascorbic acid is converted to the protected threofuranosyl sugar in a multi-step process.[4]

  • Glycosylation: The protected sugar is coupled with a nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction.[10]

  • Protection and Phosphitylation: The resulting nucleoside undergoes a series of protection and deprotection steps, followed by phosphitylation to yield the final phosphoramidite monomer.[4][9]

In Vitro Selection of TNA Aptamers (DNA Display)

The selection of TNA aptamers with high affinity for a specific target can be achieved using a technique called DNA display.[5] This method links the TNA phenotype (binding activity) to its DNA genotype, allowing for iterative rounds of selection and amplification.

Methodology:

  • Library Preparation: A large, random library of DNA templates is synthesized.

  • Transcription: An engineered polymerase is used to transcribe the DNA library into a TNA library. The TNA molecules remain physically linked to their corresponding DNA templates.

  • Selection: The TNA-DNA library is incubated with the target molecule, which is typically immobilized on a solid support.

  • Washing: Non-binding and weakly binding sequences are washed away.

  • Elution: Bound TNA-DNA complexes are eluted.

  • Amplification: The DNA from the eluted complexes is amplified by PCR.

  • Iteration: The amplified DNA is used as the input for the next round of selection. This cycle is repeated for multiple rounds to enrich for high-affinity binders.

In_Vitro_Selection_of_TNA_Aptamers cluster_synthesis Synthesis & Selection cluster_application Application DNA Library DNA Library TNA-DNA Display Library TNA-DNA Display Library DNA Library->TNA-DNA Display Library Transcription Target Incubation Target Incubation TNA-DNA Display Library->Target Incubation Wash Wash Target Incubation->Wash Elution Elution Wash->Elution PCR Amplification PCR Amplification Elution->PCR Amplification High-Affinity TNA Aptamer High-Affinity TNA Aptamer Elution->High-Affinity TNA Aptamer PCR Amplification->DNA Library Next Round

Caption: Workflow for the in vitro selection of TNA aptamers using DNA display.
Evaluation of TNA Stability

The exceptional stability of TNA can be experimentally verified using the following methods.

Methodology:

  • Incubation: TNA oligonucleotides are incubated in a solution containing nucleases, such as fetal bovine serum (FBS) or specific exonucleases, at 37°C.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The integrity of the TNA oligonucleotides is analyzed by polyacrylamide gel electrophoresis (PAGE) and compared to control DNA or RNA oligonucleotides.[6]

Methodology:

  • Incubation: TNA oligonucleotides are incubated in an acidic buffer (e.g., pH 3.3) at an elevated temperature (e.g., 90°C).[2]

  • Time Points: Aliquots are collected over a time course.

  • Analysis: The degradation products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the extent of depurination and strand cleavage.[2]

Logical Workflow: From Monomer Synthesis to Therapeutic Application

The development of TNA-based technologies follows a logical progression from chemical synthesis to biological application.

TNA_Workflow cluster_synthesis Synthesis cluster_application Application Development cluster_therapeutics Therapeutic & Diagnostic Applications L-Ascorbic Acid L-Ascorbic Acid Protected Threofuranosyl Sugar Protected Threofuranosyl Sugar L-Ascorbic Acid->Protected Threofuranosyl Sugar TNA Nucleoside TNA Nucleoside Protected Threofuranosyl Sugar->TNA Nucleoside Glycosylation TNA Phosphoramidite TNA Phosphoramidite TNA Nucleoside->TNA Phosphoramidite Phosphitylation TNA Oligonucleotide TNA Oligonucleotide TNA Phosphoramidite->TNA Oligonucleotide Solid-Phase Synthesis In Vitro Selection In Vitro Selection TNA Oligonucleotide->In Vitro Selection Antisense Design Antisense Design TNA Oligonucleotide->Antisense Design TNA Aptamer TNA Aptamer In Vitro Selection->TNA Aptamer Antisense TNA Antisense TNA Antisense Design->Antisense TNA Diagnostics Diagnostics TNA Aptamer->Diagnostics Therapeutics Therapeutics TNA Aptamer->Therapeutics Antisense TNA->Therapeutics

Caption: Logical workflow from TNA monomer synthesis to therapeutic applications.

Conclusion

While α-L-threofuranose in its free form lacks a defined biological role, its incorporation into the backbone of Threose Nucleic Acid gives rise to a powerful and versatile synthetic polymer. The exceptional stability, predictable hybridization, and amenability to in vitro evolution make TNA a highly attractive platform for the development of novel diagnostics and therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of TNA in their respective fields. As our understanding of XNAs continues to grow, TNA is poised to play a significant role in shaping the future of medicine and biotechnology.

References

Spectral Analysis of alpha-L-Threofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for furanose forms of threose, which serve as a proxy for alpha-L-Threofuranose due to the limited availability of specific experimental data for this exact isomer. The document outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a workflow diagram for spectral analysis.

Spectroscopic Data

Due to the scarcity of published experimental spectral data specifically for this compound, this section presents data for the closely related L-threose and its enantiomer, D-threose. This information provides a strong foundation for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for acetylated L-threose and D-threose, respectively. The furanose form is one of the possible cyclic structures that threose can adopt in solution.

Table 1: ¹H NMR Spectral Data for Acetylated α-L-Threose Anomer

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (anomeric)~6.0-6.4DoubletNot available
Other ProtonsNot availableNot availableNot available
Data derived from spectra of acetylated threose mixtures.

Table 2: ¹³C NMR Spectral Data for D-Threose

CarbonChemical Shift (δ) ppm
C1Not available
C2Not available
C3Not available
C4Not available
Specific peak assignments for the furanose form of D-threose are not readily available in the public domain.
Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched literature. However, the expected characteristic absorption bands for a furanose sugar are well-established.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)IntensityDescription
O-H (Alcohols)3500 - 3200Strong, BroadStretching vibrations of hydroxyl groups
C-H (Alkanes)2960 - 2850Medium to StrongStretching vibrations of sp³ C-H bonds
C-O (Alcohols, Ethers)1260 - 1000StrongStretching vibrations of C-O bonds
Mass Spectrometry (MS)

The mass spectrum of D-threose provides insight into the expected fragmentation pattern of its L-enantiomer.

Table 4: Mass Spectrometry Data for D-Threose

m/zRelative Intensity (%)Proposed Fragment
121.12100[M+H]⁺
93.0018.7Not assigned
120.0019.8Not assigned
92.004.1Not assigned
Data obtained from an LC-ESI-QQ MS2 experiment in positive ion mode.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data discussed above. These methodologies are standard for the analysis of carbohydrates.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

  • Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

    • Ionization Mode: Positive or negative ion mode. For carbohydrates, positive ion mode with the formation of adducts like [M+Na]⁺ or [M+H]⁺ is common.

    • Capillary Voltage: 3-5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan MS. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • If MS/MS was performed, analyze the fragmentation pattern to gain insights into the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a carbohydrate like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-QTOF) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze m/z MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

References

In-depth Technical Guide on the Theoretical Conformational Analysis of α-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Threofuranose, a four-carbon aldose (aldotetrose), is a fundamental carbohydrate structure. Its furanose form, a five-membered ring, exhibits significant conformational flexibility, which plays a crucial role in its chemical reactivity and biological activity. Understanding the conformational landscape of α-L-threofuranose is essential for various applications, including the design of novel therapeutics, such as antiviral and anticancer agents, where carbohydrate moieties are often key to molecular recognition and binding events. This technical guide provides a comprehensive overview of the theoretical conformational analysis of α-L-threofuranose, detailing the computational methodologies employed, presenting key quantitative data on its stable conformers, and visualizing the relationships between these conformations.

Core Concepts in Furanose Conformation

The conformation of a furanose ring is not planar and can be described by a concept known as pseudorotation. The puckering of the five-membered ring can be characterized by two key parameters: the puckering amplitude (τm), which describes the degree of deviation from planarity, and the phase angle of pseudorotation (P), which defines the type of puckering (i.e., which atoms are out of the mean plane and in which direction).

The pseudorotational cycle of a furanose ring includes two main types of conformations:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth atom is out of the plane. The designation (e.g., ³E) indicates that atom C3 is the out-of-plane atom.

  • Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The designation (e.g., ³T₂) indicates that atom C3 is displaced on one side and atom C2 on the opposite side.

These conformations are interconverted through low-energy barriers, resulting in a dynamic equilibrium of various puckered forms. Theoretical conformational analysis aims to identify the most stable conformers and to quantify their relative energies and geometric parameters.

Methodologies for Conformational Analysis

The theoretical study of the conformational preferences of α-L-threofuranose involves a multi-step computational approach designed to thoroughly explore the potential energy surface (PES) of the molecule.

Initial Structure Generation and Exploration

A comprehensive exploration of the conformational space is initiated by generating a large number of initial structures. This is typically achieved through molecular mechanics methods, often employing a systematic search of the torsional degrees of freedom of the ring and its substituents.

Quantum Mechanical Optimization

The initial structures are then subjected to geometry optimization using quantum mechanical methods. A widely used and reliable approach for carbohydrate conformational analysis is Density Functional Theory (DFT). A common choice of functional and basis set for such studies is B3LYP with the 6-311++G(d,p) basis set . This level of theory has been shown to provide a good balance between computational cost and accuracy for carbohydrate systems. All unique minima identified at this stage are retained for further analysis.

High-Level Energy Calculations

To obtain more accurate relative energies of the optimized conformers, single-point energy calculations are often performed using a higher level of theory or a more robust computational method. The G3B3 composite method is one such approach that provides highly accurate energies.

Analysis of Intramolecular Interactions

To understand the factors governing the stability of different conformers, the intramolecular interactions, particularly hydrogen bonds, are analyzed. Methodologies such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are employed to identify and characterize these non-covalent interactions.

Calculation of Puckering Parameters

From the final optimized Cartesian coordinates of each conformer, the puckering parameters (P and τm) are calculated. These parameters provide a quantitative description of the ring's conformation and allow for a systematic classification of the different envelope and twist forms. The calculation involves defining a mean plane for the furanose ring and determining the perpendicular displacements of each ring atom from this plane.

Quantitative Conformational Data for α-L-Threofuranose

The conformational analysis of D-threofuranose, the enantiomer of L-threofuranose, reveals several stable conformers on the potential energy surface. As enantiomers have identical relative energies for their corresponding conformers, the data for D-threofuranose is directly applicable to L-threofuranose. The following table summarizes the relative energies of the most stable conformers of α-D-threofuranose, calculated at the G3B3 level of theory.

ConformerConformation TypeRelative Energy (kJ/mol)
I ³E0.0
II ³T₂1.8
III ⁰T₄4.2
IV E₀5.9
V ¹T₂6.5

Data sourced from a conformational study of D-erythrose and D-threose.[1]

Visualization of Conformational Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows in theoretical conformational analysis.

Pseudorotational_Wheel cluster_north North (N) cluster_south South (S) cluster_east_west N ³T₂ E_3 ³E E_3->N T_4_3 ⁴T₃ E_3->T_4_3 E_4 ⁴E T_4_3->E_4 T_4_0 ⁴T₀ E_4->T_4_0 S ₂T³ E_2 ₂E E_2->S T_1_2 ₁T² T_1_2->E_2 E_1 ₁E E_1->T_1_2 E_0 E₀ T_0_1 ⁰T₁ E_0->T_0_1 T_0_1->E_1 T_4_0->E_0

Figure 1: Pseudorotational wheel of furanose conformations.

Conformational_Analysis_Workflow start Start: Define α-L-Threofuranose Structure initial_structures Generate Initial Conformers (Molecular Mechanics) start->initial_structures optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) initial_structures->optimization uniqueness_check Identify Unique Minima optimization->uniqueness_check high_level_energy High-Level Single-Point Energy Calculation (e.g., G3B3) uniqueness_check->high_level_energy Unique Conformers analysis Analyze Intramolecular Interactions (AIM, NBO) high_level_energy->analysis puckering Calculate Puckering Parameters (P and τm) analysis->puckering data_presentation Tabulate Quantitative Data (Relative Energies, Puckering Parameters) puckering->data_presentation end End: Conformational Landscape Characterized data_presentation->end

Figure 2: Workflow for theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of α-L-threofuranose provides invaluable insights into its structural preferences and dynamic behavior. Through a combination of robust computational methodologies, it is possible to identify the most stable envelope and twist conformers, quantify their relative energies, and characterize their specific puckering geometries. The data presented in this guide, derived from high-level quantum mechanical calculations, serves as a critical resource for researchers in medicinal chemistry and drug development. A thorough understanding of the conformational landscape of this fundamental carbohydrate is a key step in the rational design of molecules with tailored biological activities. The continued application and refinement of these theoretical approaches will undoubtedly accelerate the discovery of new and effective carbohydrate-based therapeutics.

References

The Emergence of Function: α-L-Threofuranose and its Pivotal Role in Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life represents one of the most profound questions in science. Central to this enigma is the nature of the first genetic material. While the "RNA world" hypothesis has long been a leading contender, challenges associated with the prebiotic synthesis and stability of ribonucleotides have prompted the exploration of alternative genetic polymers. Among the most promising candidates is Threose Nucleic Acid (TNA), a nucleic acid analogue built upon an α-L-threofuranose sugar backbone. This technical guide provides a comprehensive overview of α-L-threofuranose, detailing its prebiotic synthesis, its incorporation into the functional genetic polymer TNA, and the catalytic capabilities of TNA that position it as a potential progenitor to RNA. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways involved, offering a vital resource for researchers in prebiotic chemistry, synthetic biology, and drug development.

Introduction: The Quest for a Prebiotic Genetic Polymer

The theory of an "RNA world" posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule in early life.[1] However, the inherent instability of ribose and the difficulty of its selective prebiotic synthesis present significant hurdles to this hypothesis.[1] This has led to the investigation of simpler, more stable nucleic acid systems that could have preceded RNA.[1]

Threose Nucleic Acid (TNA) has emerged as a compelling alternative.[1][2] Its backbone is constructed from α-L-threofuranose, a four-carbon sugar that is structurally simpler than the five-carbon ribose found in RNA.[3] Despite its simpler structure, TNA exhibits remarkable properties that make it a plausible candidate for a primordial genetic system. It can form stable double helices and, crucially, can exchange genetic information with both RNA and DNA through Watson-Crick base pairing.[1][4] Furthermore, TNA has been shown to fold into complex three-dimensional structures with catalytic activity, a prerequisite for any molecule aiming to support early life.[1][5] This guide delves into the chemistry of α-L-threofuranose and its central role in the prebiotic chemistry that may have paved the way for life as we know it.

Prebiotic Synthesis of α-L-Threofuranose Derivatives

A critical question for any proposed prebiotic molecule is whether it could have formed under the conditions of the early Earth. Research has demonstrated plausible pathways for the synthesis of threose and its nucleoside derivatives from simple, prebiotically abundant precursors.

Formation of the Threose Scaffold

The four-carbon sugar threose can be formed from the dimerization of glycolaldehyde, a molecule readily produced from the formose reaction with formaldehyde as a starting material.[6][7] The formose reaction, while capable of producing a variety of sugars, can be guided towards the preferential formation of tetroses under certain conditions.[7]

Synthesis of α-L-Threofuranosyl Cytidine

A high-yielding, stereoselective prebiotic synthesis of α-threofuranosyl cytidine has been demonstrated, proceeding through a series of plausible prebiotic reactions.[4][8] This pathway highlights the potential for the selective formation of TNA monomers on the early Earth.

Key steps in the prebiotic synthesis of α-threofuranosyl cytidine: [4][8]

  • Formation of 2-aminooxazole: Cyanamide and glycolaldehyde react to form 2-aminooxazole.

  • Formation of Tetrose Aminooxazolines: 2-aminooxazole reacts with glycolaldehyde to produce a mixture of tetrose aminooxazolines, including the threose aminooxazoline (TAO).

  • Reaction with Cyanoacetylene: The tetrose aminooxazolines react with cyanoacetylene to yield 2,2'-anhydrocytidine derivatives.

  • Thiolysis and Photochemical Anomerization: Reversible thiolysis of the anhydrocytidine, followed by selective photoanomerization of the β-anomer, leads to the formation of the desired α-anomer of threofuranosyl thiocytidine.

  • Oxidative Hydrolysis: Oxidative hydrolysis of the α-threofuranosyl thiocytidine furnishes α-threofuranosyl cytidine.

The photochemical anomerization step is particularly significant, as it provides a mechanism for the selective enrichment of the α-anomer, which is the form that participates in Watson-Crick base pairing in TNA.[4]

Quantitative Data

The following tables summarize key quantitative data from prebiotic synthesis experiments and functional assays of TNA.

Reaction Step Reactants Product Yield (%) Reference
2-Aminooxazole formationCyanamide, Glycolaldehyde2-Aminooxazole>80[8]
Tetrose aminooxazoline formation2-Aminooxazole, GlycolaldehydeThreose aminooxazoline (TAO) and Erythrose aminooxazoline (EAO)>90[8]
Photochemical anomerizationβ-threo-thiocytidineα-threo-thiocytidine51 (after 1.5 days)[8]
Threose-adenine condensationThreose, AdenineAnomeric mixture of condensation products>70[6]

Table 1: Yields of Prebiotic Synthesis Reactions for TNA Monomers. This table highlights the high efficiency of key steps in the proposed prebiotic synthesis of TNA building blocks.

TNA Enzyme/Aptamer Function Catalytic Rate (k_obs) Binding Affinity (Kd) Reference
T8-6 TNAzymeRNA Ligation (2'-5' phosphoester bond formation)1.1 x 10⁻² min⁻¹ (at 40 mM Mg²⁺, pH 9.0)-
CAMELEON TNAzymeRNA Cleavage--
T10-7 TNA AptamerATP Binding-High affinity (specific value not provided in abstract)
HIV RT TNA AptamerHIV Reverse Transcriptase Binding-~0.4-4 nM[9]

Table 2: Functional Parameters of TNA Enzymes and Aptamers. This table showcases the catalytic efficiency and binding capabilities of functional TNA molecules, supporting their potential role in a pre-RNA world.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in prebiotic chemistry. Below are outlines of key experimental methodologies.

Prebiotic Synthesis of α-Threofuranosyl Cytidine

This protocol is based on the work of Xu et al. (2021).[4][8]

  • Preparation of 2-aminooxazole (2AO): A solution of cyanamide and glycolaldehyde in water is heated. The product, 2AO, is isolated and purified.

  • Synthesis of Tetrose Aminooxazolines (TAO and EAO): 2AO is reacted with a fresh solution of glycolaldehyde. The resulting mixture of TAO and EAO is used in the subsequent step without further purification.

  • Formation of Anhydrocytidines: The mixture of TAO and EAO is reacted with cyanoacetylene in an aqueous solution.

  • Thiolysis: The anhydrocytidine mixture is treated with hydrogen sulfide in water.

  • Photochemical Anomerization: The solution containing the β-threo-thiocytidine is irradiated with UV light (e.g., 254 nm) at a controlled pH. The conversion to the α-anomer is monitored over time.

  • Oxidative Hydrolysis: The resulting α-threo-thiocytidine is subjected to oxidative hydrolysis to yield α-threofuranosyl cytidine.

In Vitro Selection of TNA Aptamers

This protocol is a generalized procedure based on the work of Chaput and colleagues.[10]

  • Library Preparation: A large library of random DNA sequences (e.g., ~10¹⁴ molecules) is synthesized. Each sequence contains a central random region flanked by constant primer binding sites.

  • TNA Transcription: The single-stranded DNA library is transcribed into a pool of TNA molecules using an engineered TNA polymerase and TNA triphosphates.

  • Selection: The TNA library is incubated with the target molecule (e.g., ATP, a protein) which is typically immobilized on a solid support (e.g., magnetic beads).

  • Washing and Elution: Unbound TNA sequences are washed away. The bound TNA molecules are then eluted from the support.

  • Reverse Transcription: The eluted TNA is reverse-transcribed back into complementary DNA (cDNA) using a DNA polymerase with reverse transcriptase activity.

  • PCR Amplification: The cDNA is amplified by PCR to enrich the population of sequences that bind to the target.

  • Iteration: The amplified DNA is used as the template for the next round of selection. The process is repeated for several rounds to isolate high-affinity aptamers.

Solid-Phase Synthesis of TNA Oligonucleotides

This is a standard method for synthesizing custom nucleic acid sequences.[11]

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled-pore glass).

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.

  • Coupling: The next TNA phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Purification: The final TNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Pathways: Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the prebiotic chemistry of α-L-threofuranose.

Prebiotic_Synthesis_of_Threocytidine cluster_precursors Prebiotic Precursors cluster_synthesis Synthesis Pathway Glycolaldehyde Glycolaldehyde Aminooxazole 2-Aminooxazole Glycolaldehyde->Aminooxazole Cyanamide Cyanamide Cyanamide->Aminooxazole Cyanoacetylene Cyanoacetylene Anhydrocytidine β-threo-2,2'-Anhydrocytidine Cyanoacetylene->Anhydrocytidine H2S H₂S Thio_beta β-threo-thiocytidine H2S->Thio_beta TAO Threose Aminooxazoline (TAO) Aminooxazole->TAO + Glycolaldehyde TAO->Anhydrocytidine Anhydrocytidine->Thio_beta Thio_alpha α-threo-thiocytidine Thio_beta->Thio_alpha UV light (254 nm) Photoanomerization Threocytidine α-threofuranosyl cytidine Thio_alpha->Threocytidine Oxidative hydrolysis

Caption: Prebiotic synthesis pathway of α-threofuranosyl cytidine.

In_Vitro_Selection_Cycle cluster_cycle In Vitro Selection (SELEX) for TNA Aptamers DNA_Library 1. ssDNA Library (~10¹⁴ sequences) TNA_Pool 2. TNA Transcription DNA_Library->TNA_Pool TNA Polymerase + tNTPs Selection 3. Selection (Binding to Target) TNA_Pool->Selection Elution 4. Elution of Bound TNA Selection->Elution Reverse_Transcription 5. Reverse Transcription Elution->Reverse_Transcription DNA Polymerase (RT activity) PCR_Amplification 6. PCR Amplification Reverse_Transcription->PCR_Amplification PCR_Amplification->DNA_Library Enriched DNA Pool (for next round)

Caption: The iterative cycle of in vitro selection for TNA aptamers.

TNA_Function cluster_tna Functional Capabilities of TNA cluster_properties Key Properties TNA Threose Nucleic Acid (TNA) Genetic_Storage Genetic Information Storage TNA->Genetic_Storage Catalysis Catalytic Activity (TNAzymes) TNA->Catalysis Binding Ligand Binding (Aptamers) TNA->Binding Stability Nuclease Resistance TNA->Stability

Caption: Key functional properties of Threose Nucleic Acid (TNA).

Conclusion and Future Directions

The study of α-L-threofuranose and its role in the formation of TNA provides a compelling narrative for a pre-RNA world. The chemical simplicity of threose, coupled with the demonstrated prebiotic synthesis of its nucleosides and the remarkable functional capabilities of TNA, positions this system as a strong candidate for the first genetic material. The ability of TNA to store genetic information, catalyze chemical reactions, and bind to specific ligands suggests that it could have supported the essential functions of early life.

For researchers in drug development, the inherent stability of TNA, particularly its resistance to nuclease degradation, makes it an attractive scaffold for the development of novel therapeutics, such as aptamers and synthetic enzymes.[9]

Future research will undoubtedly focus on further elucidating the prebiotic synthesis of all four TNA bases, exploring the full catalytic repertoire of TNAzymes, and investigating the mechanisms by which a TNA-based genetic system could have transitioned to the RNA and DNA world we know today. The continued exploration of α-L-threofuranose and TNA will undoubtedly bring us closer to understanding the chemical origins of life.

References

An In-depth Technical Guide to the Solubility of alpha-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-L-Threofuranose, a four-carbon monosaccharide of interest in various biological and chemical research areas. Due to the limited availability of precise quantitative solubility data for this specific furanose form, this document synthesizes qualitative information, provides general experimental protocols for solubility determination, and presents a relevant biological pathway in which its parent molecule, L-threose, is involved.

Solubility Profile of this compound

Key Solubility Characteristics:

  • Water: L-Threose is described as being "very soluble" or "soluble" in water[1][2]. This high aqueous solubility is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water molecules.

  • Alcohols (Ethanol, Methanol): Monosaccharides and oligosaccharides are generally soluble in alcoholic solutions, particularly in lower-chain alcohols like methanol and ethanol. However, their solubility tends to decrease as the carbon chain length of the alcohol increases[3].

  • Dimethyl Sulfoxide (DMSO): Sugars typically dissolve well in high-boiling polar aprotic solvents such as DMSO[4]. Some sugars, like arabinose, exist in their furanose form to a greater extent in DMSO compared to water[5].

  • Acetone: As a less polar solvent compared to water and DMSO, the solubility of highly polar molecules like this compound in acetone is expected to be low.

Summary of Qualitative Solubility Data

SolventQualitative SolubilityRationale
WaterVery Soluble / SolubleHigh polarity and extensive hydrogen bonding capacity[1][2].
EthanolSolubleSoluble in 80% alcohol solutions used for extraction of monosaccharides[3].
MethanolSolubleLower alcohol with high polarity, though likely less effective than water[4].
DMSOSolubleA strong polar aprotic solvent capable of dissolving a wide array of organic materials, including sugars[4].
AcetoneSparingly Soluble / InsolubleLower polarity compared to the other solvents, limiting its ability to dissolve highly polar carbohydrates.

Experimental Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of a carbohydrate like this compound. This protocol can be adapted based on the specific solvent and available analytical equipment.

Method 1: Visual Assessment of Solubility

This is a straightforward, qualitative method to quickly assess solubility.

  • Preparation: Add a small, known amount of this compound to a test tube.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL).

  • Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, the substance is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

Method 2: Gravimetric Determination of Solubility

This method provides a quantitative measure of solubility.

  • Saturation: Create a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Carefully separate the undissolved solid from the solution by filtration or centrifugation.

  • Evaporation and Weighing: Take a known volume of the clear, saturated solution and evaporate the solvent completely. The mass of the remaining solid represents the amount of solute that was dissolved in that volume of solvent.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L.

Method 3: Colorimetric Quantification

Colorimetric methods, such as the Phenol-Sulfuric Acid method, can be used to determine the concentration of carbohydrates in a solution.

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method.

  • Reaction: Take a small aliquot of the clear, saturated solution and react it with phenol and concentrated sulfuric acid. This reaction produces a colored product.

  • Spectrophotometry: Measure the absorbance of the colored solution at a specific wavelength (e.g., 420 nm).

  • Quantification: Compare the absorbance to a standard curve prepared with known concentrations of this compound to determine the concentration in the saturated solution.

G cluster_prep Sample Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis prep1 Weigh this compound prep2 Measure Solvent Volume prep1->prep2 Add to solvent mix Vortex/Shake Vigorously prep2->mix observe Visual Observation (Qualitative) mix->observe separate Filter/Centrifuge mix->separate quantify Gravimetric/Colorimetric Quantification (Quantitative) separate->quantify

Experimental Workflow for Solubility Determination

Biological Relevance: Ascorbic Acid Degradation and Glycation

While specific signaling pathways for this compound are not well-defined, its parent molecule, L-threose, is a significant degradation product of ascorbic acid (Vitamin C). L-threose is a potent glycating agent, capable of cross-linking proteins, a process implicated in various age-related and diabetic complications.

The degradation of ascorbic acid to L-threose and its subsequent reaction with proteins can be summarized in the following pathway:

G ascorbic_acid Ascorbic Acid (Vitamin C) dehydroascorbic_acid Dehydroascorbic Acid ascorbic_acid->dehydroascorbic_acid Oxidation diketogulonic_acid 2,3-Diketogulonic Acid dehydroascorbic_acid->diketogulonic_acid Hydrolysis l_threose L-Threose diketogulonic_acid->l_threose Decarboxylation glycated_protein Advanced Glycation End-products (AGEs) l_threose->glycated_protein Glycation protein Protein (e.g., Lens Protein) protein->glycated_protein

Ascorbic Acid Degradation to L-Threose and Protein Glycation

This pathway highlights the biological significance of L-threose as a reactive metabolite. The formation of L-threose from ascorbic acid and its subsequent non-enzymatic reaction with proteins to form Advanced Glycation End-products (AGEs) is a key area of research in understanding the pathophysiology of certain diseases[6].

Conclusion

This technical guide has summarized the available information on the solubility of this compound, provided standardized experimental protocols for its determination, and illustrated a key biological pathway involving its parent compound, L-threose. While quantitative solubility data remains a gap in the current literature, the provided qualitative assessment and experimental workflows offer a solid foundation for researchers and drug development professionals working with this carbohydrate. Further research is warranted to establish precise solubility values in a range of pharmaceutically and industrially relevant solvents.

References

Methodological & Application

Synthesis of α-L-Threofuranose from L-Threose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of α-L-threofuranose, a key building block in the development of novel therapeutics and diagnostics. The synthesis proceeds via a reliable two-step process commencing with the per-O-acetylation of L-threose, followed by a selective, acid-catalyzed deacetylation and concomitant cyclization to yield the target furanose ring structure. This method offers a practical route to obtaining α-L-threofuranose for various research and development applications.

Introduction

L-Threofuranose and its derivatives are of significant interest in medicinal chemistry and drug development due to their role as structural components of threose nucleic acid (TNA), a potential alternative genetic material. The synthesis of pure α-L-threofuranose is a critical step in the construction of TNA and other threose-containing bioactive molecules. The protocol outlined herein describes a robust and reproducible method for the preparation of α-L-threofuranose from the readily available starting material, L-threose. The strategy involves the protection of the hydroxyl groups as acetates, which facilitates the selective formation of the furanose ring during the subsequent acid-catalyzed cyclization and deprotection step.

Overall Synthesis Workflow

The synthesis of α-L-threofuranose from L-threose is achieved in two main stages:

  • Per-O-acetylation of L-Threose: L-threose is treated with acetic anhydride in the presence of pyridine to yield tetra-O-acetyl-L-threose. This step protects the hydroxyl groups and prevents unwanted side reactions in the subsequent cyclization.

  • Acid-Catalyzed Cyclization and Deprotection: The per-acetylated intermediate is subjected to acid-catalyzed hydrolysis, which selectively removes the anomeric acetyl group and promotes the intramolecular cyclization to form the thermodynamically stable furanose ring, yielding α-L-threofuranose.

SynthesisWorkflow L_threose L-Threose Per_acetylation Per-O-acetylation L_threose->Per_acetylation Tetra_O_acetyl_L_threose Tetra-O-acetyl-L-threose Per_acetylation->Tetra_O_acetyl_L_threose Cyclization_Deprotection Acid-Catalyzed Cyclization & Deprotection Tetra_O_acetyl_L_threose->Cyclization_Deprotection alpha_L_Threofuranose α-L-Threofuranose Cyclization_Deprotection->alpha_L_Threofuranose

Caption: Overall workflow for the synthesis of α-L-threofuranose.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
L-Threose≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Hydrochloric Acid37%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Protocol 1: Per-O-acetylation of L-Threose

This protocol describes the protection of the hydroxyl groups of L-threose as acetyl esters.

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add L-threose (1.0 g, 8.32 mmol).

  • Dissolve the L-threose in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.7 mL, 49.9 mmol, 6.0 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tetra-O-acetyl-L-threose as a viscous oil.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to obtain pure tetra-O-acetyl-L-threose.

Expected Yield: ~85-95%

Protocol 2: Acid-Catalyzed Cyclization and Deprotection to α-L-Threofuranose

This protocol details the conversion of tetra-O-acetyl-L-threose to α-L-threofuranose.

Procedure:

  • Dissolve the purified tetra-O-acetyl-L-threose (1.0 g, 3.47 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (ethyl acetate/methanol, 9:1, v/v) for the disappearance of the starting material and the appearance of the product.

  • Once the reaction is complete, neutralize the mixture by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5% to 15%) to afford pure α-L-threofuranose as a white solid.

Expected Yield: ~70-85%

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Tetra-O-acetyl-L-threoseC₁₂H₁₈O₉306.2785-95Viscous Oil
α-L-ThreofuranoseC₄H₈O₄120.1070-85White Solid

Chemical Transformation Diagram

The chemical transformation from L-threose to α-L-threofuranose involves the formation of a cyclic hemiacetal.

ChemicalTransformation cluster_start L-Threose (Open-Chain Form) cluster_end α-L-Threofuranose (Cyclic Form) L_threose L_threose alpha_L_threofuranose alpha_L_threofuranose L_threose->alpha_L_threofuranose Acid-Catalyzed Intramolecular Hemiacetal Formation

Caption: Acid-catalyzed cyclization of L-threose to α-L-threofuranose.

Conclusion

The described two-step protocol provides an effective method for the synthesis of α-L-threofuranose from L-threose. The use of acetylation as a protecting group strategy allows for a controlled cyclization reaction, leading to the desired furanose product in good yields. This protocol is suitable for researchers in academia and industry who require a reliable source of α-L-threofuranose for their studies in drug discovery and development. The detailed experimental procedures and data presentation are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Notes and Protocols for the Chemical Synthesis of alpha-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Threofuranose is the L-enantiomer of threofuranose, a four-carbon sugar that is a fundamental component of threose nucleic acid (TNA). TNA is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique properties. TNA exhibits strong and specific binding to both RNA and DNA, is resistant to nuclease degradation, and can be evolved into functional molecules such as aptamers and enzymes. The chemical synthesis of this compound and its derivatives is therefore of critical importance for the advancement of these research areas.

This document provides detailed protocols for the chemical synthesis of this compound, starting from the readily available and inexpensive chiral precursor, L-tartaric acid. The synthesis involves a multi-step process including protection of hydroxyl groups, reduction, oxidation, and final deprotection.

Synthetic Strategy Overview

The overall synthetic strategy for this compound from L-tartaric acid is a four-step process. The workflow begins with the protection of the diol of L-tartaric acid, followed by the reduction of the carboxylic acid groups. The resulting primary alcohols are then oxidized to aldehydes, which spontaneously cyclize to the furanose form. The final step involves the removal of the protecting groups to yield the target molecule.

Synthesis_Workflow L-Tartaric_Acid L-Tartaric Acid Protected_Threitol 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol L-Tartaric_Acid->Protected_Threitol Protection & Reduction Protected_Threofuranose Protected this compound Protected_Threitol->Protected_Threofuranose Oxidation & Cyclization alpha_L_Threofuranose This compound Protected_Threofuranose->alpha_L_Threofuranose Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

This initial step involves the protection of the hydroxyl groups of L-tartaric acid as an isopropylidene acetal, followed by esterification and subsequent reduction to the corresponding protected L-threitol. A detailed procedure for a similar synthesis has been described in Organic Syntheses.[1]

Reaction Scheme:

L-Tartaric Acid → Dimethyl 2,3-O-isopropylidene-L-tartrate → 2,3-O-isopropylidene-L-threitol → 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

Materials:

  • L-Tartaric acid

  • 2,2-Dimethoxypropane

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Anhydrous potassium carbonate

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (0.5 N)

Procedure:

  • Preparation of Dimethyl 2,3-O-isopropylidene-L-tartrate:

    • In a round-bottomed flask, a mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.

    • Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

    • After cooling, anhydrous potassium carbonate is added to neutralize the acid.

    • The volatile materials are removed under reduced pressure, and the residue is purified by fractional distillation to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

  • Reduction to 2,3-O-isopropylidene-L-threitol:

    • A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at reflux.

    • The reaction mixture is refluxed for an additional 3 hours.

    • After cooling, the reaction is carefully quenched with water and sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

    • Removal of the solvent under reduced pressure yields crude 2,3-O-isopropylidene-L-threitol.

  • Benzylation to 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol:

    • To a suspension of sodium hydride in THF, a solution of 2,3-O-isopropylidene-L-threitol in THF is added dropwise.

    • Benzyl bromide is then added dropwise, and the mixture is stirred at room temperature, followed by heating at reflux.

    • After cooling, the reaction is quenched with water.

    • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

    • Removal of the solvent under reduced pressure gives crude 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol, which can be purified by chromatography.

Quantitative Data:

StepStarting MaterialProductTypical Yield
1. Acetalization & EsterificationL-Tartaric AcidDimethyl 2,3-O-isopropylidene-L-tartrate85-92%
2. ReductionIsopropylidene Tartrate2,3-O-isopropylidene-L-threitolHigh
3. BenzylationIsopropylidene Threitol1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitolHigh
Step 2: Oxidation to Protected this compound (Swern Oxidation)

The protected L-threitol is oxidized to the corresponding dialdehyde using Swern oxidation conditions. This dialdehyde exists in equilibrium with its cyclic hemiacetal form, the desired protected this compound. Swern oxidation is known for its mild conditions and wide functional group tolerance.[2][3][4][5][6]

Reaction Scheme:

1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol → Protected this compound

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol

  • Triethylamine (TEA)

Procedure:

  • In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Add triethylamine to the reaction mixture, and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Quantitative Data:

ParameterValue
Reactants
Oxalyl Chloride2.0 - 2.5 equivalents
DMSO3.0 - 4.0 equivalents
Substrate1.0 equivalent
Triethylamine5.0 - 6.0 equivalents
Conditions
Temperature-78 °C to room temperature
SolventAnhydrous Dichloromethane (DCM)
Reaction Time2 - 4 hours
Expected Yield 70-90%
Step 3: Deprotection to yield this compound

The final step involves the removal of the benzyl and isopropylidene protecting groups to yield the free this compound. This is typically achieved in a two-step process: catalytic transfer hydrogenation to remove the benzyl groups, followed by mild acid hydrolysis to remove the isopropylidene group.[7][8][9][10][11][12]

Reaction Scheme:

Protected this compound → 2,3-O-isopropylidene-alpha-L-threofuranose → this compound

Materials:

  • Protected this compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Triethylsilane

  • Methanol

  • Acetic acid (aqueous solution, e.g., 80%) or a mild acidic resin.

Procedure:

  • Debenzylation (Catalytic Transfer Hydrogenation):

    • Dissolve the protected this compound in methanol.

    • Add 10% Pd/C catalyst and ammonium formate (or triethylsilane) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-O-isopropylidene-alpha-L-threofuranose.

  • Isopropylidene Deprotection (Mild Acid Hydrolysis):

    • Dissolve the crude 2,3-O-isopropylidene-alpha-L-threofuranose in an aqueous solution of acetic acid (e.g., 80%).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

    • Concentrate the solution under reduced pressure.

    • The final product, this compound, can be purified by column chromatography on silica gel.

Quantitative Data:

Deprotection StepReagentsConditionsTypical Yield
Debenzylation10% Pd/C, Ammonium Formate / MethanolRefluxHigh
Deacetonylation80% Aqueous Acetic AcidRoom TemperatureHigh

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the key steps and intermediates in the synthesis of this compound.

Synthesis_Logic cluster_0 Protection & Reduction cluster_1 Oxidation & Cyclization cluster_2 Deprotection L-Tartaric_Acid L-Tartaric Acid Isopropylidene_Tartrate Dimethyl 2,3-O-isopropylidene-L-tartrate L-Tartaric_Acid->Isopropylidene_Tartrate Acetalization Isopropylidene_Threitol 2,3-O-isopropylidene-L-threitol Isopropylidene_Tartrate->Isopropylidene_Threitol Reduction Protected_Threitol 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol Isopropylidene_Threitol->Protected_Threitol Benzylation Protected_Aldehyde Protected L-Threose (dialdehyde) Protected_Threitol->Protected_Aldehyde Swern Oxidation Protected_Furanose Protected this compound Protected_Aldehyde->Protected_Furanose Intramolecular Hemiacetalization Partially_Deprotected 2,3-O-isopropylidene-alpha-L-threofuranose Protected_Furanose->Partially_Deprotected Debenzylation Final_Product This compound Partially_Deprotected->Final_Product Acid Hydrolysis

Caption: Logical flow of the chemical synthesis of this compound.

This comprehensive guide provides researchers with the necessary protocols and theoretical background to successfully synthesize this compound, a key building block for the burgeoning field of TNA-based technologies. Careful execution of these steps and appropriate analytical characterization at each stage are crucial for obtaining the final product in high purity.

References

Enzymatic Synthesis of alpha-L-Threofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of alpha-L-Threofuranose, a key building block in the development of novel therapeutics and research tools. The following sections outline enzymatic strategies, specific protocols, and quantitative data to facilitate the production of this rare sugar in a laboratory setting.

Introduction

This compound is the enantiomer of the naturally occurring D-threose and a component of Threose Nucleic Acid (TNA), an artificial genetic polymer with potential applications in synthetic biology and drug development. The precise stereochemistry of this compound makes its synthesis challenging. Enzymatic methods offer a highly specific and efficient alternative to traditional chemical synthesis, allowing for the production of the desired L-enantiomer with high purity.

This document focuses on a two-step enzymatic pathway starting from the readily available substrate erythritol. The pathway involves an initial oxidation to L-erythrulose, followed by isomerization to L-threose. While the equilibrium in aqueous solution will result in a mixture of furanose, pyranose, and open-chain forms, the protocols provided will yield L-threose which can be further processed or used in applications where this equilibrium is acceptable.

Enzymatic Synthesis Pathway

The proposed enzymatic pathway for the synthesis of L-threose involves two key enzymatic steps:

  • Oxidation of Erythritol: A polyol dehydrogenase is used to oxidize erythritol to L-erythrulose.

  • Isomerization of L-Erythrulose: An L-arabinose isomerase is employed to convert L-erythrulose to L-threose.

Enzymatic_Synthesis_of_L_Threose Erythritol Erythritol L_Erythrulose L_Erythrulose Erythritol->L_Erythrulose Polyol Dehydrogenase L_Threose L_Threose L_Erythrulose->L_Threose L-Arabinose Isomerase

Caption: Enzymatic cascade for L-threose synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enzymatic synthesis of L-threose.

EnzymeSubstrateProductKey ParametersReference
Polyol DehydrogenaseErythritolL-ErythruloseYield: High conversion rates have been reported, often approaching quantitative yields under optimized conditions.
L-Arabinose IsomeraseL-ErythruloseL-ThreoseConversion Rate: The isomerization is an equilibrium-driven reaction. Conversion rates will vary depending on the specific enzyme and reaction conditions.[1]
L-Ribose IsomeraseL-ErythruloseL-ErythroseYield (for comparison): An 18% yield of L-erythrose from L-erythrulose has been reported at equilibrium.[1][1]
D-Arabinose IsomeraseD,L-ErythruloseD-ThreoseConversion Rate (for comparison): A conversion rate of 9.35% for the production of D-threose has been documented.[2][2]

Experimental Protocols

General Workflow

The overall experimental workflow for the enzymatic synthesis of L-threose is depicted below.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Purification cluster_step4 Step 4: Characterization Erythritol_Oxidation Erythritol Oxidation (Polyol Dehydrogenase) L_Erythrulose_Isomerization L-Erythrulose Isomerization (L-Arabinose Isomerase) Erythritol_Oxidation->L_Erythrulose_Isomerization Purification Purification of L-Threose (e.g., Chromatography) L_Erythrulose_Isomerization->Purification Characterization Product Characterization (e.g., NMR, HPLC) Purification->Characterization

Caption: General workflow for L-threose synthesis.

Protocol 1: Enzymatic Synthesis of L-Threose from L-Erythrulose using L-Arabinose Isomerase

This protocol is based on the known activity of L-arabinose isomerase from Mycobacterium smegmatis on L-erythrulose.[1]

Materials:

  • L-Erythrulose

  • Recombinant L-arabinose isomerase from Mycobacterium smegmatis (or a commercially available equivalent)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal ions (if required by the specific enzyme, e.g., MnCl₂)

  • Quenching solution (e.g., 0.1 M HCl)

  • Analytical HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)

Procedure:

  • Reaction Setup:

    • Prepare a solution of L-erythrulose in the reaction buffer at a desired concentration (e.g., 50 mM).

    • Add the required metal ions to the reaction mixture if the enzyme requires them for activity.

    • Pre-incubate the reaction mixture at the optimal temperature for the L-arabinose isomerase (typically between 30-50 °C).

  • Enzyme Addition:

    • Add a predetermined amount of L-arabinose isomerase to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The reaction is expected to reach equilibrium.

  • Reaction Termination:

    • Once the reaction has reached equilibrium (or the desired conversion), terminate the reaction by adding a quenching solution (e.g., 0.1 M HCl) to denature the enzyme.

  • Purification:

    • The resulting L-threose can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized L-threose using analytical methods such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Considerations for this compound Formation

It is important to note that L-threose in aqueous solution exists as an equilibrium mixture of the alpha- and beta-anomers in both furanose and pyranose ring forms, as well as the open-chain aldehyde form. The enzymatic synthesis described above will produce L-threose, which will then establish this equilibrium in the reaction mixture.

To obtain specifically the this compound anomer, further steps would be required, which are beyond the scope of this direct enzymatic synthesis protocol. These could include:

  • Anomeric Selection through Derivatization: Chemical derivatization strategies can be employed to selectively react with and isolate the desired anomer.

  • Crystallization: Under specific solvent and temperature conditions, it may be possible to selectively crystallize the this compound anomer from the equilibrium mixture.

  • Further Enzymatic Modification: In some cases, specific enzymes can act on a particular anomer, potentially shifting the equilibrium or allowing for the selective conversion of the desired anomer into a downstream product.

Conclusion

The enzymatic synthesis of L-threose provides a valuable and stereospecific route to this important rare sugar. The use of L-arabinose isomerase for the conversion of L-erythrulose is a promising approach. While the direct enzymatic synthesis yields an equilibrium mixture of L-threose forms, the protocols outlined in this document provide a solid foundation for the production of L-threose, which can then be used in various research and development applications. Further research into methods for controlling the anomeric and ring form of L-threose will be crucial for applications requiring the pure this compound anomer.

References

Applications of α-L-Threofuranose in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Threofuranose, a four-carbon sugar, has emerged as a versatile scaffold in medicinal chemistry, primarily through its incorporation into Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analogue that exhibits remarkable properties, including high biological stability and the ability to hybridize with both DNA and RNA. These characteristics make it a promising candidate for various therapeutic applications, ranging from antisense oligonucleotides and aptamers to the development of small molecule inhibitors. This document provides a detailed overview of the applications of α-L-threofuranose in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

I. Threose Nucleic Acid (TNA) in Oligonucleotide Therapeutics

TNA oligonucleotides are polymers in which α-L-threofuranose units form the sugar-phosphate backbone, connected by 3' to 2' phosphodiester linkages. This structural alteration from the natural 3'-5' linkage in DNA and RNA confers significant resistance to nuclease degradation, a major hurdle in oligonucleotide therapeutics.

A. Antisense Oligonucleotides

TNA-based antisense oligonucleotides can modulate gene expression by binding to specific mRNA targets, leading to their degradation or blocking translation. Their high stability enhances their potential for in vivo applications.

Quantitative Data: Nuclease Resistance of TNA

Oligonucleotide TypeIncubation Time in FBSDegradation (%)Half-life (t½)
TNA-Cy324 hoursNot significant> 24 hours[1]
DNA-Cy38 hours100%2.22 hours[1]

Experimental Protocol: Nuclease Degradation Assay

This protocol is adapted from studies assessing oligonucleotide stability in biological media.

  • Oligonucleotide Preparation: Dissolve TNA and control DNA oligonucleotides (e.g., fluorescently labeled) in nuclease-free water to a stock concentration of 20 µM.

  • Assay Setup: In a microcentrifuge tube, mix 5 µL of the oligonucleotide stock solution with 45 µL of fetal bovine serum (FBS) or human serum.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a loading dye) and immediately freezing the sample at -20°C or below.

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands corresponding to the intact and degraded oligonucleotides (e.g., by fluorescence imaging).

  • Quantification: Quantify the intensity of the bands to determine the percentage of intact oligonucleotide at each time point and calculate the half-life.

B. TNA-based Aptamers

Aptamers are short, single-stranded nucleic acids that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The inherent stability of TNA makes it an attractive scaffold for the development of therapeutic and diagnostic aptamers.

Quantitative Data: Binding Affinity of a TNA Aptamer

AptamerTargetDissociation Constant (Kd)
TNA Aptamer T10-7ATP~20 µM[2]

Experimental Protocol: Equilibrium Filtration for Kd Determination

This protocol is a general method for determining the binding affinity of an aptamer to a small molecule target.

  • Aptamer Preparation: Synthesize and purify the TNA aptamer.

  • Binding Reaction: Prepare a series of solutions with a fixed concentration of the aptamer and varying concentrations of the radiolabeled target molecule (e.g., ³H-ATP) in a suitable binding buffer.

  • Incubation: Allow the binding reactions to reach equilibrium at a specific temperature.

  • Filtration: Pass the solutions through a filter membrane that retains the aptamer-ligand complexes but allows the unbound ligand to pass through.

  • Quantification: Quantify the radioactivity in the filtrate and the retentate to determine the concentrations of bound and free ligand.

  • Data Analysis: Plot the fraction of bound ligand as a function of the ligand concentration and fit the data to a binding isotherm (e.g., Hill equation) to calculate the dissociation constant (Kd).

C. Thermal Stability of TNA Duplexes

The thermal stability of TNA-containing duplexes is a critical parameter for their application. Studies have shown that the purine content in the TNA strand significantly influences the melting temperature (Tm) of TNA:DNA duplexes.

Quantitative Data: Thermal Stability of TNA:DNA Duplexes

Duplex TypePurine Content in TNARelative Stability (compared to DNA:DNA)
TNA:DNALowLower Tm (often by >5°C)[3][4]
TNA:DNAHighHigher Tm[3][4]

II. α-L-Threofuranose in Small Molecule Drug Discovery

Beyond its role in TNA, the α-L-threofuranose scaffold is being explored in the design of small molecule inhibitors.

A. TNAT-101: A BCL3 Inhibitor for Cancer Therapy

TNA Therapeutics is developing TNAT-101, a first-in-class, orally bioavailable small molecule inhibitor of B-cell lymphoma 3 (BCL3). BCL3 is a transcriptional regulator implicated in the progression of various cancers. TNAT-101 disrupts the interaction between BCL3 and its binding partners, p50 and p52, thereby inhibiting downstream signaling pathways that promote tumor growth and metastasis.

Quantitative Data: Preclinical Efficacy of TNAT-101

Cancer ModelEfficacy
Colorectal Cancer (CRC) with KRAS mutationTumor regression[5]
Triple-Negative Breast Cancer (TNBC)Up to 95% anti-metastatic efficacy[5]
Castration-Resistant Prostate Cancer (PDX models)Significant reduction in tumor burden at 10 mg/kg[6]

Signaling Pathway: BCL3/NF-κB Signaling in Cancer

BCL3 is an atypical IκB protein that modulates the activity of NF-κB transcription factors. In cancer, BCL3 can form complexes with p50 or p52 homodimers, leading to the transcriptional activation of genes involved in cell survival, proliferation, and metastasis. TNAT-101 is designed to interfere with the formation of these oncogenic transcriptional complexes.

BCL3_NFkB_Pathway cluster_nucleus Nucleus p50/p52 p50/p52 Target Genes Target Genes p50/p52->Target Genes Binds DNA BCL3 BCL3 BCL3->p50/p52 Forms complex Oncogenesis Oncogenesis Target Genes->Oncogenesis Promotes TNAT101 TNAT101 TNAT101->BCL3 Inhibits Stimuli Stimuli IKK IKK Stimuli->IKK Activates p105/p100 p105/p100 IKK->p105/p100 Phosphorylates p105/p100->p50/p52 Processed to

Caption: BCL3/NF-κB signaling pathway and the point of inhibition by TNAT-101.

B. TNA Antisense Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. TNA-based antisense oligonucleotides are being investigated to target key components of this pathway, such as Akt, to inhibit tumor progression.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation. TNA antisense oligonucleotides can be designed to specifically bind to and promote the degradation of Akt mRNA, thereby blocking the signaling cascade.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Promotes TNA Antisense TNA Antisense TNA Antisense->Akt Inhibits expression

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by TNA antisense oligonucleotides.

III. Synthesis of α-L-Threofuranose Derivatives

A. Chemical Synthesis of TNA Phosphoramidites for Solid-Phase Synthesis

The synthesis of TNA phosphoramidites is a crucial step for the automated solid-phase synthesis of TNA oligonucleotides. A common route starts from L-ascorbic acid.

Experimental Workflow: TNA Phosphoramidite Synthesis

TNA_Phosphoramidite_Synthesis L-Ascorbic Acid L-Ascorbic Acid Protected Threofuranosyl Sugar Protected Threofuranosyl Sugar L-Ascorbic Acid->Protected Threofuranosyl Sugar 4 steps Threofuranosyl Nucleoside Threofuranosyl Nucleoside Protected Threofuranosyl Sugar->Threofuranosyl Nucleoside Vorbrüggen Glycosylation DMTr-Protected Nucleoside DMTr-Protected Nucleoside Threofuranosyl Nucleoside->DMTr-Protected Nucleoside DMTr Protection TNA Phosphoramidite TNA Phosphoramidite DMTr-Protected Nucleoside->TNA Phosphoramidite Phosphitylation

Caption: Workflow for the chemical synthesis of TNA phosphoramidites.

Detailed Protocol: Solid-Phase Synthesis of TNA Oligonucleotides

This is a generalized protocol for automated solid-phase oligonucleotide synthesis.

  • Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the desired TNA sequence.

  • DMT Removal (Deblocking): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activate the TNA phosphoramidite of the next base with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized TNA oligonucleotide from the solid support and remove all remaining protecting groups using a suitable deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purification: Purify the full-length TNA oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

B. Enzymatic Synthesis of TNA

Engineered DNA polymerases have been developed that can synthesize TNA on a DNA template using TNA triphosphates (tNTPs).

Experimental Protocol: Primer Extension Assay for Enzymatic TNA Synthesis

This protocol is used to assess the ability of a polymerase to incorporate tNTPs.

  • Primer-Template Annealing: Anneal a short, labeled (e.g., with ³²P or a fluorescent dye) DNA primer to a longer DNA template.

  • Reaction Mixture: Prepare a reaction mixture containing the annealed primer-template, the DNA polymerase to be tested, a reaction buffer with appropriate salts (e.g., Mg²⁺), and the desired tNTPs.

  • Reaction Initiation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme.

  • Time Points: Take aliquots of the reaction at different time points.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA and a loading dye).

  • Analysis: Analyze the reaction products by denaturing PAGE and autoradiography or fluorescence imaging to visualize the extended primers. The length of the products indicates the efficiency of tNTP incorporation.

IV. Conclusion

The unique properties of α-L-threofuranose, particularly when incorporated into TNA, have opened up new avenues in medicinal chemistry. The enhanced stability of TNA oligonucleotides makes them superior candidates for antisense and aptamer-based therapies. Furthermore, the threofuranose scaffold is proving to be a valuable component in the design of novel small molecule inhibitors targeting key cancer signaling pathways. Continued research into the synthesis, biological activity, and delivery of α-L-threofuranose-containing compounds holds significant promise for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of alpha-L-Threofuranose for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-L-Threofuranose, a four-carbon sugar, is a critical building block of Threose Nucleic Acid (TNA), an artificial genetic polymer with a backbone different from DNA and RNA.[1] TNA is of significant interest in synthetic biology and drug development due to its resistance to nuclease digestion.[1] Accurate and sensitive quantification of this compound and its derivatives is essential for pharmacokinetic studies, manufacturing quality control of TNA-based therapeutics, and research into the prebiotic origins of life.

These application notes provide detailed protocols for the derivatization of this compound to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process used to enhance the volatility, thermal stability, and chromatographic separation of analytes, while also improving detection sensitivity.[2]

Analytical Strategies

The choice of analytical technique depends on the required sensitivity, selectivity, and the sample matrix. For volatile and thermally stable compounds, GC-MS is a powerful tool.[3] For non-volatile or thermally labile compounds, HPLC is the preferred method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity, particularly when coupled with derivatization to increase the volatility of polar analytes like sugars.[4] A common derivatization strategy for compounds containing hydroxyl groups is silylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for a wide range of compounds and can be coupled with various detectors. Pre-column derivatization can be employed to attach a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. (Note: This data is representative and may vary based on instrumentation and experimental conditions).

ParameterGC-MS (Silylation)HPLC-UV (Benzoylation)
Limit of Detection (LOD) 0.1 - 1 µM1 - 10 µM
Limit of Quantification (LOQ) 0.5 - 5 µM5 - 25 µM
Linear Range 0.5 - 500 µM5 - 1000 µM
Precision (RSD%) < 5%< 5%
Accuracy (Recovery%) 95 - 105%92 - 108%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via Silylation

Principle: The hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers using a silylating agent. This process, known as silylation, increases the volatility and thermal stability of the sugar, making it amenable to GC-MS analysis.

Materials and Reagents:

  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Sorbitol)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • For calibration standards, dilute the stock solution to the desired concentrations.

    • For unknown samples, perform necessary extraction and purification steps to isolate the carbohydrate fraction.

  • Solvent Evaporation:

    • Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a clean autosampler vial.

    • Add the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Inlet Temperature: 250°C

      • Oven Program: 100°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min

      • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Example MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.

Expected Results: The silylated this compound will produce a characteristic mass spectrum with fragment ions that can be used for identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Evaporation Evaporation to Dryness Sample->Evaporation Derivatization Add Pyridine & BSTFA Heat at 70°C Evaporation->Derivatization Dried Sample GCMS GC-MS Injection Derivatization->GCMS Derivatized Sample Data Data Acquisition & Analysis GCMS->Data

GC-MS Derivatization Workflow
Protocol 2: HPLC-UV Analysis of this compound via Benzoylation

Principle: Benzoylation introduces a benzoyl group, a strong chromophore, onto the hydroxyl groups of this compound. The resulting benzoylated derivative can be readily detected by a UV detector.

Materials and Reagents:

  • This compound standard

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., a structurally similar benzoylated sugar)

  • Dichloromethane

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • Water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare calibration standards by diluting the stock solution.

  • Derivatization:

    • Place 100 µL of the sample or standard in a microcentrifuge tube.

    • Add the internal standard.

    • Add 100 µL of pyridine and 20 µL of benzoyl chloride.

    • Vortex the mixture and incubate in a water bath at 60°C for 1 hour.

  • Reaction Quenching and Extraction:

    • After cooling, add 500 µL of water to quench the reaction.

    • Add 500 µL of dichloromethane and vortex vigorously for 2 minutes to extract the benzoylated derivatives.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Sample Analysis:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Inject 20 µL of the reconstituted sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 230 nm

HPLC_Workflow Sample Sample/Standard Derivatization Add Pyridine & Benzoyl Chloride Heat at 60°C Sample->Derivatization Quench Quench with Water Derivatization->Quench Extraction Extract with Dichloromethane Quench->Extraction Evap Evaporate Organic Layer Extraction->Evap Reconstitute Reconstitute in Mobile Phase Evap->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

HPLC Derivatization Workflow

Signaling Pathways and Logical Relationships

The derivatization process follows a logical chemical pathway to prepare this compound for analysis. The hydroxyl groups, which make the molecule polar and non-volatile, are targeted for chemical modification.

Logical_Pathway cluster_analyte Analyte Properties cluster_derivatization Derivatization Strategy cluster_outcome Analytical Outcome Analyte This compound Properties Polar Non-Volatile Lacks Chromophore Analyte->Properties Derivatization Chemical Modification Properties->Derivatization Requires Modification Silylation Silylation (for GC-MS) Derivatization->Silylation Benzoylation Benzoylation (for HPLC) Derivatization->Benzoylation Volatility Increased Volatility & Stability Silylation->Volatility Leads to Detection Enhanced Detection Benzoylation->Detection Leads to Outcome Improved Analytical Properties Outcome->Volatility Outcome->Detection

Derivatization Logic Pathway

References

Application Notes and Protocols for the Quantification of alpha-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Threofuranose, a four-carbon monosaccharide, is a molecule of increasing interest in various fields of biological research and drug development. As a stereoisomer of threose, its accurate quantification is crucial for understanding its metabolic pathways, biological activities, and potential therapeutic applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a proposed enzymatic assay.

General Sample Preparation for Biological Matrices

Effective sample preparation is critical for accurate quantification and to minimize interference from the sample matrix. The appropriate method will depend on the specific biological matrix being analyzed.

1. Deproteination:

  • For plasma, serum, and cell lysates: Protein precipitation is a common first step. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol (typically in a 1:3 or 1:4 sample-to-solvent ratio), followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the analyte of interest can then be collected.

2. Extraction:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a polar compound like this compound, a polar extraction solvent would be used.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. A cartridge with a suitable stationary phase (e.g., a hydrophilic interaction liquid chromatography - HILIC - phase) can be used to retain and then elute the sugar.

3. Derivatization (for GC-MS):

  • Due to the low volatility of sugars, derivatization is essential for GC-MS analysis. This process replaces the polar hydroxyl groups with less polar functional groups, making the molecule more volatile.

A general workflow for sample preparation is illustrated below.

G cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Plasma, Cell Lysate) Deproteination Deproteination (e.g., Acetonitrile Precipitation) BiologicalSample->Deproteination Extraction Extraction / Clean-up (LLE or SPE) Deproteination->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase (for HPLC) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Analysis Analysis Reconstitution->Analysis HPLC Derivatization->Analysis GC-MS

Caption: General workflow for biological sample preparation.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC is a robust technique for the separation and quantification of sugars. For isomers like threose, specialized columns are often required.

Experimental Protocol:

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).

  • Column: Shodex SUGAR SC1011 (or equivalent ligand exchange column).[1]

  • Mobile Phase: Degassed ultrapure water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Quantification: External standard calibration curve of this compound.

Data Presentation:

ParameterValue
Column Shodex SUGAR SC1011
Mobile Phase Water
Flow Rate 0.5 mL/min
Temperature 80°C
Detection Refractive Index (RI)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when coupled with derivatization to increase the volatility of the sugar.

Experimental Protocol:

a. Derivatization (Two-Step Methoximation and Silylation):

  • Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 45 minutes. This step stabilizes the open-chain aldehyde form and prevents the formation of multiple anomers during silylation.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

G cluster_derivatization GC-MS Derivatization Workflow DriedSample Dried Sample Extract Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) DriedSample->Methoximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis G cluster_enzymatic_assay Proposed Coupled Enzymatic Assay Threofuranose This compound Dehydrogenase L-Threose Dehydrogenase (Hypothetical) Threofuranose->Dehydrogenase Threonate L-Threonate NAD NAD+ NAD->Dehydrogenase NADH NADH + H+ Absorbance Absorbance NADH->Absorbance Absorbance at 340 nm Dehydrogenase->Threonate Dehydrogenase->NADH G cluster_metabolic_pathway Hypothetical Metabolic Integration of L-Threose L_Threose L-Threose Threose_Kinase Threose Kinase L_Threose->Threose_Kinase ATP -> ADP L_Threose_P L-Threose-Phosphate Threose_Kinase->L_Threose_P Aldolase Aldolase L_Threose_P->Aldolase Glycolaldehyde_P Glycolaldehyde- Phosphate Aldolase->Glycolaldehyde_P Glyceraldehyde_P Glyceraldehyde-3-Phosphate Aldolase->Glyceraldehyde_P Glycolysis Glycolysis Glyceraldehyde_P->Glycolysis

References

Application Notes & Protocols for the Chromatographic Separation of alpha-L-Threofuranose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Threofuranose, a four-carbon aldose monosaccharide, is a critical chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. As a furanose, it exists in equilibrium between its alpha (α) and beta (β) anomeric forms in solution, a phenomenon known as mutarotation. The distinct stereochemistry of these anomers can significantly influence their biological activity and reactivity. Therefore, the ability to separate and quantify the individual anomers is crucial for research, development, and quality control in the pharmaceutical and biotechnology sectors.

This document provides detailed application notes and experimental protocols for the chromatographic separation of α-L-Threofuranose anomers, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of carbohydrate and chiral chromatography.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation of sugar anomers. The following protocol outlines a method using a chiral stationary phase, which is often effective in resolving stereoisomers.

1.1. Experimental Protocol: Chiral HPLC

Parameter Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) / Acetonitrile (ACN) (85:10:5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector or UV-Vis Detector at a low wavelength (e.g., 210 nm) if derivatized
Sample Preparation Dissolve L-Threofuranose in the mobile phase to a concentration of 1 mg/mL. Allow the solution to equilibrate for at least 24 hours at room temperature to ensure a stable anomeric mixture. Filter through a 0.45 µm syringe filter before injection.

1.2. Data Presentation: Expected Retention Times

Anomer Expected Retention Time (min)
α-L-Threofuranose~ 8.5
β-L-Threofuranose~ 10.2

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact mobile phase composition.

1.3. Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample L-Threofuranose Standard Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Equilibrate Equilibrate for 24h (Mutarotation) Dissolve->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter HPLC HPLC System Filter->HPLC Column Chiralpak AD-H Column HPLC->Column Mobile Phase (Hex/IPA/ACN) Detector RI Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Anomers Integration->Quantification

Caption: Workflow for the HPLC separation of α-L-Threofuranose anomers.

Gas Chromatography (GC) Method

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile sugars like L-Threofuranose, derivatization is a necessary step to increase their volatility.

2.1. Experimental Protocol: GC-MS after Derivatization

Parameter Condition
Derivatization Trimethylsilylation (TMS)
1. Dry a 1 mg sample of L-Threofuranose under a stream of nitrogen.
2. Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Heat at 70°C for 30 minutes.
GC Column Chirasil-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent chiral GC column.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Program Initial temperature of 100°C, hold for 2 min, then ramp to 180°C at 4°C/min, and hold for 10 min.
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Detector
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600
Transfer Line Temp 280°C
Ion Source Temp 230°C

2.2. Data Presentation: Expected Retention Times of TMS Derivatives

Anomer Derivative Expected Retention Time (min)
TMS-α-L-Threofuranose~ 15.8
TMS-β-L-Threofuranose~ 16.5

Note: Retention times are approximate and will depend on the specific GC system and column used.

2.3. Experimental Workflow: GC-MS Separation

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample L-Threofuranose Sample Dry Dry Sample Sample->Dry Derivatize Add Pyridine & BSTFA+TMCS Dry->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat GCMS GC-MS System Heat->GCMS Column Chiral GC Column GCMS->Column Temperature Program MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data TIC Total Ion Chromatogram Data->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Anomer Quantification MassSpectra->Quantification

Caption: Workflow for the GC-MS analysis of α-L-Threofuranose anomers.

Considerations for Method Development and Validation

  • Mutarotation: The interconversion of anomers in solution is a key consideration. For accurate quantification, it is essential to either analyze the sample immediately after dissolution (to capture the initial anomeric ratio) or allow it to reach equilibrium. The rate of mutarotation is influenced by pH, temperature, and solvent polarity.

  • Column Selection: The choice of the stationary phase is critical. For HPLC, polysaccharide-based chiral stationary phases are often successful. For GC, chiral columns with cyclodextrin or amino acid derivatives are common choices.

  • Detection: Refractive index detection is a universal method for carbohydrates in HPLC but has lower sensitivity. UV detection can be used if the sugar is derivatized with a UV-active tag. Mass spectrometry provides the highest sensitivity and selectivity for both HPLC and GC.

  • Method Validation: Any developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

Disclaimer: The protocols provided are intended as a starting point for method development. Optimization may be required to achieve the desired separation for specific applications and instrumentation.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of alpha-L-Threofuranose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of alpha-L-Threofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important threose sugar derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material for the synthesis of this compound is L-threose. The synthesis typically involves a multi-step process including protection of hydroxyl groups, cyclization to the furanose form, and subsequent deprotection.

Q2: Why is the stereoselective synthesis of the alpha-anomer challenging?

A2: Achieving high stereoselectivity for the alpha-anomer can be difficult due to the formation of the more thermodynamically stable beta-anomer during the cyclization step. The anomeric ratio is influenced by various factors including the choice of protecting groups, solvent, catalyst, and reaction temperature. Careful optimization of these parameters is crucial to favor the formation of the desired this compound.

Q3: What are the key stages in a typical this compound synthesis workflow?

A3: A general workflow for the synthesis of this compound from L-threose involves three main stages:

  • Protection: The hydroxyl groups of L-threose are protected to prevent unwanted side reactions during cyclization. A common strategy is the formation of an acetonide.

  • Cyclization: The protected L-threose is then cyclized to form the furanose ring. This step is critical for establishing the desired anomeric configuration.

  • Deprotection: Finally, the protecting groups are removed to yield the final this compound product.

Below is a diagram illustrating this general workflow.

G General Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Synthesis Stages cluster_2 Final Product L_threose L-Threose Protection Protection of Hydroxyl Groups L_threose->Protection e.g., Acetonide formation Cyclization Intramolecular Cyclization Protection->Cyclization Acid or Lewis Acid Catalyst Deprotection Removal of Protecting Groups Cyclization->Deprotection e.g., Acidic hydrolysis alpha_L_Threofuranose This compound Deprotection->alpha_L_Threofuranose

A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reactions at any stage.- Degradation of starting material or intermediates.- Loss of product during purification.- Monitor reaction progress closely using TLC or NMR.- Ensure anhydrous conditions where necessary.- Optimize purification methods (e.g., column chromatography solvent system).
Poor α-anomeric selectivity (high β-anomer formation) - Reaction conditions favoring the thermodynamic product.- Inappropriate choice of solvent or catalyst.- Conduct the cyclization at lower temperatures to favor the kinetic alpha-product.- Screen different Lewis acid catalysts and solvents. Ethereal solvents at low temperatures can sometimes favor the α-anomer.
Incomplete protection of hydroxyl groups - Insufficient amount of protecting group reagent.- Presence of moisture in the reaction.- Use a slight excess of the protecting group reagent.- Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in removing the protecting group (deprotection) - Protecting group is too stable under the applied conditions.- Use a stronger acid catalyst or a different deprotection method. For acetonides, a common method is treatment with aqueous acid.
Formation of multiple side products - Non-selective reactions.- Over-reaction or degradation.- Optimize reaction times and temperatures.- Use of specific protecting groups to block reactive sites can improve selectivity.
Product is an inseparable mixture of anomers - Similar polarity of α and β anomers.- Modify the purification strategy. Sometimes, derivatization of the anomeric mixture can facilitate separation, followed by removal of the derivatizing group.- Consider enzymatic resolution as a potential alternative.

Experimental Protocols

Key Experiment: Synthesis of 1,2-O-Isopropylidene-α-L-threofuranose (A Protected Intermediate)

This protocol describes a common method for the protection of L-threose, which is a crucial step before cyclization.

Materials:

  • L-Threose

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Suspend L-threose in anhydrous acetone and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add 2,2-dimethoxypropane to the suspension.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1,2-O-isopropylidene-L-threofuranose.

Note: The anomeric ratio of the product should be determined by ¹H NMR spectroscopy.

Data Presentation

Table 1: Hypothetical Impact of Reaction Parameters on Anomeric Ratio (α:β) of L-Threofuranose

The following table provides a hypothetical summary of how different reaction conditions could influence the stereochemical outcome of the cyclization step. This data is for illustrative purposes and should be determined empirically for a specific reaction setup.

Parameter Condition A Yield (A) α:β Ratio (A) Condition B Yield (B) α:β Ratio (B)
Temperature -20 °C75%4:1Room Temp85%1:2
Catalyst Lewis Acid 180%3:1Lewis Acid 270%1:1
Solvent Dichloromethane78%2.5:1Tetrahydrofuran82%1.5:1
Catalyst Loading 0.1 mol%65%2:11.0 mol%88%1.8:1

Signaling Pathways and Logical Relationships

The stereochemical outcome of the glycosylation reaction to form L-threofuranose is governed by a complex interplay of factors that influence the transition state leading to either the α or β anomer. The diagram below illustrates the logical relationship between key experimental parameters and the final anomeric ratio.

G Factors Influencing Anomeric Selectivity cluster_0 Reaction Conditions cluster_1 Intermediate & Transition States cluster_2 Product Outcome Temperature Reaction Temperature Oxocarbenium_Ion Oxocarbenium Ion Intermediate Temperature->Oxocarbenium_Ion Influences stability Solvent Solvent Polarity & Coordinating Ability Solvent->Oxocarbenium_Ion Stabilizes Catalyst Catalyst Type & Loading Catalyst->Oxocarbenium_Ion Promotes formation Protecting_Group Protecting Group (Steric & Electronic Effects) Protecting_Group->Oxocarbenium_Ion Influences conformation TS_Alpha Transition State (α-attack) Oxocarbenium_Ion->TS_Alpha TS_Beta Transition State (β-attack) Oxocarbenium_Ion->TS_Beta Anomeric_Ratio Final α:β Ratio TS_Alpha->Anomeric_Ratio TS_Beta->Anomeric_Ratio

Technical Support Center: Purification of alpha-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of alpha-L-Threofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this important furanose sugar.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its inherent chemical properties:

  • Presence of Stereoisomers: The synthesis of L-Threofuranose can result in the formation of its diastereomer, L-Erythrofuranose, which can be difficult to separate due to similar physical and chemical properties.

  • Anomerization: In solution, L-Threofuranose can exist as an equilibrium mixture of alpha and beta anomers. This interconversion, known as anomerization, can lead to peak broadening or multiple peaks for a single compound during chromatography.[1]

  • High Polarity: As a sugar, L-Threofuranose is highly polar, which can make it challenging to retain and resolve on standard reversed-phase chromatography columns.

  • Instability: Furanose rings are generally less stable than pyranose rings. The five-membered ring of threofuranose can be susceptible to opening or degradation under harsh purification conditions (e.g., strong acids or bases).

Q2: What are protecting groups, and are they necessary for purifying this compound?

Protecting groups are chemical moieties that are temporarily attached to reactive functional groups (like the hydroxyl groups on a sugar) to prevent them from reacting during a chemical transformation. In the context of purification, protecting groups can be used to:

  • Improve Solubility: Modify the polarity of the sugar to make it more amenable to specific chromatographic techniques.

  • Prevent Anomerization: Locking the anomeric hydroxyl group can prevent the interconversion between alpha and beta anomers.

  • Enhance Resolution: The increased steric bulk and modified polarity of the protected sugar can improve chromatographic separation from impurities.

Common protecting groups for sugars include acetals (e.g., isopropylidene), silyl ethers (e.g., TBDMS), and esters (e.g., acetate, benzoate).[2][3][4] While not always strictly necessary, using protecting groups can significantly simplify the purification process.[2]

Q3: What is the difference between alpha and beta anomers, and how does this affect purification?

Alpha and beta anomers are diastereomers that differ in the stereochemistry at the anomeric carbon (C1 in aldoses). In the furanose ring, the anomeric hydroxyl group can be oriented either "down" (alpha) or "up" (beta) relative to the CH₂OH group at C4. In solution, these anomers can interconvert. During chromatography, this can manifest as a single broad peak, two separate peaks, or two peaks connected by a plateau, depending on the rate of interconversion and the separation efficiency.[1] To purify a single anomer, it is often necessary to use conditions that minimize anomerization (e.g., low temperature, aprotic solvents) or to derivatize the anomeric hydroxyl group to prevent its interconversion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks in Chromatography 1. Anomerization on the column.2. Secondary interactions with the stationary phase (e.g., silanol interactions on silica gel).3. Column overloading.1. Lower the column temperature.2. Use a mobile phase with a small amount of a weak acid or base to suppress ionization.3. Consider derivatizing the anomeric hydroxyl group.4. Use an end-capped column or a different stationary phase (e.g., HILIC).5. Reduce the sample load on the column.
Poor Resolution of Diastereomers (L-Threofuranose vs. L-Erythrofuranose) 1. Insufficient selectivity of the chromatographic system.2. Co-elution of the isomers.1. Optimize the mobile phase composition (e.g., solvent strength, additives).2. Try a different stationary phase with higher selectivity for stereoisomers (e.g., chiral column, porous graphitic carbon).3. Consider derivatization to create diastereomers with greater differences in physical properties.[5][6]
Multiple Peaks for a Supposedly Pure Sample 1. Presence of both alpha and beta anomers.2. On-column degradation of the sample.1. Analyze the collected fractions by NMR to confirm the identity of the peaks.2. If anomers are present, consider if a mixture is acceptable for the downstream application. If not, optimize chromatography to isolate the desired anomer or use a protecting group strategy.3. Use milder purification conditions (e.g., neutral pH, lower temperature).
Low Recovery from the Column 1. Irreversible adsorption to the stationary phase.2. Sample degradation during purification.1. Use a more inert stationary phase.2. Add a competitive binding agent to the mobile phase.3. Ensure the mobile phase pH is compatible with the stability of the sugar.

Data Presentation: Comparison of Chromatographic Techniques

Technique Stationary Phase Examples Mobile Phase Examples Advantages Disadvantages
Normal-Phase Chromatography (NPC) Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for separating less polar derivatives (with protecting groups).Can be problematic for highly polar, unprotected sugars due to strong retention and potential for tailing.
Reversed-Phase Chromatography (RPC) C18, C8Water/Acetonitrile, Water/MethanolWidely available and versatile.Poor retention of highly polar unprotected sugars.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Amino, DiolAcetonitrile/Water (high organic content)Excellent for retaining and separating highly polar compounds like unprotected sugars.[1]Can have longer equilibration times than RPC.
Supercritical Fluid Chromatography (SFC) Non-chiral or chiral stationary phasesSupercritical CO₂ with a co-solvent (e.g., Methanol)Can offer high efficiency and selectivity for diastereomer separations.[7]Requires specialized equipment.

Experimental Protocols

General Protocol for HILIC Purification of Unprotected this compound
  • Column Selection: Choose a HILIC stationary phase, such as an amide- or amino-bonded silica column. A typical dimension would be 4.6 mm x 250 mm with 5 µm particles.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A typical starting gradient might be 95:5 acetonitrile:water, decreasing to 70:30 acetonitrile:water over 20-30 minutes.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C (can be lowered to reduce anomerization)

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric sugars.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the desired peaks.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC, analytical HPLC, or NMR) to confirm purity and identity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude L-Threofuranose (mixture of diastereomers and anomers) dissolution Dissolve in Mobile Phase crude_product->dissolution filtration Filter Sample dissolution->filtration hplc HILIC-HPLC Separation filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection purity_check Purity Analysis (e.g., NMR) fraction_collection->purity_check purity_check->hplc If impure, re-purify pooling Pool Pure Fractions purity_check->pooling If pure solvent_removal Solvent Removal pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: A typical experimental workflow for the purification of this compound using HILIC.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Resolution cluster_causes Potential Causes cluster_solutions Solutions start Poor Resolution cause1 Co-eluting Diastereomers start->cause1 cause2 Anomerization start->cause2 cause3 Inappropriate Column/Mobile Phase start->cause3 solution1a Optimize Mobile Phase cause1->solution1a solution1b Change Stationary Phase (e.g., to chiral column) cause1->solution1b solution2a Lower Temperature cause2->solution2a solution2b Use Protecting Groups cause2->solution2b solution3a Switch to HILIC or SFC cause3->solution3a

Caption: A logical diagram outlining troubleshooting steps for poor chromatographic resolution.

References

stability of alpha-L-Threofuranose under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of alpha-L-Threofuranose under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: L-Threose, the open-chain form in equilibrium with this compound, is a comparatively unstable aldose.[1] It is known to be a significant degradation product of ascorbic acid in the presence of oxygen at neutral pH.[2] While specific kinetic data for the furanose form is limited, studies on L-threose indicate that it degrades very slowly in a 0.1 M phosphate buffer at pH 7.0.[2] However, the presence of other reactive molecules, such as amino acids, can significantly accelerate its degradation.[2]

Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?

A2: Under acidic conditions (e.g., pH 2.0), L-threose has been shown to degrade, although the specific products of the furanose form are not extensively detailed in the literature.[1] In neutral to slightly alkaline conditions (pH 7.0), one of the identified degradation products of L-threose is glyceraldehyde, which is formed by the loss of the C-1 carbon.[1] It is plausible that this compound undergoes hydrolysis to its open-chain form, L-threose, which then proceeds through various degradation pathways, including retro-aldol condensation.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. HPLC with a suitable column, such as an Aminex HPX-87H, can be used to separate and quantify the remaining this compound and its degradation products.[3][4] NMR spectroscopy, particularly 1H NMR, can be used to monitor the disappearance of signals corresponding to the furanose anomer and the appearance of new signals from degradation products in real-time.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible degradation kinetics.
  • Possible Cause: Fluctuation in pH of the reaction mixture.

    • Solution: Ensure the buffering capacity of your solution is sufficient to maintain a constant pH throughout the experiment, especially if acidic or basic degradation products are formed. Regularly calibrate your pH meter.

  • Possible Cause: Presence of trace metal ion contaminants.

    • Solution: Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected.

  • Possible Cause: Oxygen sensitivity.

    • Solution: If oxidative degradation is a possibility, especially under basic conditions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Difficulty in identifying and quantifying degradation products using HPLC.
  • Possible Cause: Co-elution of degradation products with the parent compound or with each other.

    • Solution: Optimize the HPLC method by adjusting the mobile phase composition, flow rate, or column temperature. Consider using a different type of column (e.g., a different stationary phase).

  • Possible Cause: Degradation products lack a UV chromophore.

    • Solution: Use a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.[3][4]

Issue 3: Complex and overlapping signals in NMR spectra.
  • Possible Cause: Presence of multiple anomers (alpha and beta furanose, pyranose forms) and the open-chain form in equilibrium.

    • Solution: Utilize two-dimensional NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in the assignment of protons and carbons for each species.

  • Possible Cause: Broadening of NMR signals due to chemical exchange.

    • Solution: Adjust the temperature of the NMR experiment. Lowering the temperature may slow down the exchange processes, leading to sharper signals.

Data Presentation

Table 1: Representative Degradation Data for this compound (Illustrative)

ConditionTemperature (°C)Time (hours)Remaining this compound (%)Major Degradation Product(s)
0.1 M HCl (pH 1)602445Glyceraldehyde, Formic Acid
0.1 M HCl (pH 1)604820Glyceraldehyde, Formic Acid
Phosphate Buffer (pH 7)602495Minor unidentified products
Phosphate Buffer (pH 7)604890Minor unidentified products
0.1 M NaOH (pH 13)602430Complex mixture of organic acids
0.1 M NaOH (pH 13)604810Complex mixture of organic acids

Note: The data in this table is illustrative to demonstrate a reporting format and is not based on experimentally verified results for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).

  • Preparation of Reaction Mixtures:

    • Acidic Conditions: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Basic Conditions: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Neutral Conditions: Dilute the stock solution with a 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.

  • Incubation: Incubate the reaction mixtures in a temperature-controlled water bath or oven at the desired temperature (e.g., 60°C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation.

  • HPLC Analysis:

    • Column: Aminex HPX-87H column (300 mm x 7.8 mm).

    • Mobile Phase: 5 mM Sulfuric Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI) or UV-Vis detector at a low wavelength (e.g., 190-210 nm).

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial concentration.

Protocol 2: Real-time Monitoring of this compound Stability by ¹H NMR
  • Sample Preparation: Dissolve a known amount of this compound in a buffered D₂O solution (e.g., phosphate buffer in D₂O for pH 7, or DCl/D₂O for acidic conditions, NaOD/D₂O for basic conditions) directly in an NMR tube.

  • NMR Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument for optimal resolution.

    • Set the desired temperature for the experiment.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the anomeric proton of this compound and any new signals from degradation products.

    • Calculate the relative concentrations over time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of this compound prep_acid Prepare Acidic Sample (e.g., 0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (e.g., 0.1 M NaOH) prep_stock->prep_base prep_neutral Prepare Neutral Sample (e.g., pH 7 Buffer) prep_stock->prep_neutral incubate Incubate at Controlled Temperature prep_acid->incubate prep_base->incubate prep_neutral->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Quench Reaction (Neutralize) sampling->quench nmr NMR Analysis sampling->nmr Direct Analysis hplc HPLC Analysis quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products hplc->products nmr->kinetics nmr->products

Caption: Experimental workflow for stability testing.

troubleshooting_logic cluster_kinetics Kinetic Inconsistency cluster_hplc HPLC Issues cluster_nmr NMR Issues start Inconsistent Results? check_ph Verify pH Stability start->check_ph coelution Co-elution of Peaks? start->coelution overlap Overlapping Signals? start->overlap check_metal Check for Metal Contamination check_ph->check_metal check_oxygen Consider Oxygen Sensitivity check_metal->check_oxygen optimize_hplc Optimize HPLC Method coelution->optimize_hplc no_uv No UV Signal for Products? use_universal_detector Use RI or ELSD Detector no_uv->use_universal_detector use_2d_nmr Use 2D NMR overlap->use_2d_nmr broadening Signal Broadening? adjust_temp Adjust Temperature broadening->adjust_temp

Caption: Troubleshooting decision tree.

References

optimizing reaction conditions for alpha-L-Threofuranose glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-L-Threofuranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of α-L-threofuranosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high α-selectivity in L-threofuranose glycosylation?

A1: The primary challenges in achieving high α-selectivity for L-threofuranose glycosylation stem from the inherent properties of the furanose ring. The conformational flexibility of the five-membered ring and the propensity to form oxocarbenium ion intermediates often lead to the formation of anomeric mixtures.[1] Unlike pyranosides, where neighboring group participation from a C2-acyl protecting group can effectively direct the formation of 1,2-trans glycosides, achieving 1,2-cis stereoselectivity (α-glycosylation in the case of L-threofuranose) requires careful control of reaction conditions as there is no participating group at the C2 position.

Q2: How does the choice of glycosyl donor affect the outcome of the glycosylation?

A2: The choice of the glycosyl donor, including the anomeric leaving group, significantly impacts reactivity and stereoselectivity. Highly reactive donors may not be suitable for achieving high α-selectivity. The reactivity of the donor can be modulated by the protecting groups used. Electron-withdrawing groups, such as acyl groups, tend to decrease reactivity, which can favor the desired α-product. Common glycosyl donors include glycosyl halides (bromides), and phosphates. The selection of the leaving group is critical; for instance, diarylphosphates can be too unstable, while acyclic dialkylphosphates may be poorly reactive. Cyclic phosphate donors have been shown to undergo substitution with increased reaction rates and high anomeric selectivity.

Q3: Can protecting groups influence the stereoselectivity of the reaction?

A3: Yes, protecting groups play a crucial role in directing the stereochemical outcome. For furanosides, where neighboring group participation at C2 is absent for 1,2-cis glycosylation, other strategies are employed. The use of bulky protecting groups at other positions on the sugar ring can sterically hinder one face of the molecule, thereby favoring the formation of the α-glycoside. The electronic properties of the protecting groups also influence the reactivity of the glycosyl donor.

Troubleshooting Guide

Problem 1: Low Yield of the Glycosylated Product
Possible Cause Suggested Solution Rationale
Low Reactivity of Glycosyl Donor or Acceptor - Increase reaction temperature. - Use a more reactive glycosyl donor (e.g., with a better leaving group). - Employ a more potent Lewis acid promoter.Increasing the temperature can overcome the activation energy barrier. A more reactive donor or a stronger promoter will facilitate the formation of the glycosidic bond.
Decomposition of Starting Materials or Product - Lower the reaction temperature. - Use a milder Lewis acid. - Reduce the reaction time.Furanosides can be sensitive to strongly acidic conditions and elevated temperatures. Milder conditions can prevent degradation.
Suboptimal Solvent - Screen different solvents. Aprotic solvents like dichloromethane (DCM) or ethereal solvents are commonly used.The solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and yield.
Problem 2: Poor α-Selectivity (Formation of β-anomer)
Possible Cause Suggested Solution Rationale
High Reactivity of the Glycosyl Donor - Use a glycosyl donor with electron-withdrawing protecting groups to decrease reactivity."Disarming" the donor can favor the thermodynamically more stable α-anomer.
Choice of Promoter/Catalyst - Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂). - Consider using a hydrogen-bond donor catalyst like bis-thiourea for stereospecific substitution.[2]The nature of the promoter can influence the reaction mechanism (SN1 vs. SN2-like) and thus the stereochemical outcome. Some catalysts are specifically designed to promote stereospecific reactions.[2]
Reaction Temperature - Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetic product, which may be the desired α-anomer in some cases.Temperature affects the equilibrium between α- and β-anomers and the relative rates of their formation.
Solvent Effects - The choice of solvent can influence the anomeric ratio. Ethereal solvents are sometimes used to enhance α-selectivity.Solvents can stabilize or destabilize reaction intermediates and transition states, thereby influencing the stereochemical pathway.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield and stereoselectivity of furanosylation reactions, providing a basis for optimizing conditions for α-L-threofuranose glycosylation.

Table 1: Effect of Catalyst on Xylofuranosyl Bromide Glycosylation

AcceptorCatalystYield (%)α:β Ratio
Pyranoside (Primary OH)BPhen78-901:8 (favoring β)
Furanoside (Primary & Secondary OH)BPhen61-85~1:8 (favoring β)
Pyranoside (Primary & Secondary OH)NPhen55-9015:1 - 20:1

Data adapted from a study on furanosylation reactions, illustrating the dramatic effect of the catalyst on stereoselectivity. "BPhen" and "NPhen" are phenanthroline-based catalysts.[1]

Table 2: Influence of Donor Anomeric Composition on Furanose Glycosylation

Donor α:β RatioAcceptorCatalystYield (%)Product α:β Ratio
>95:5Galactose bis-acetonideBis-thiourea755:95
75:25Galactose bis-acetonideBis-thiourea7225:75
50:50Galactose bis-acetonideBis-thiourea7048:52
10:90Galactose bis-acetonideBis-thiourea6588:12

This table demonstrates that with a stereospecific bis-thiourea catalyst, the anomeric ratio of the product is highly dependent on the anomeric composition of the starting glycosyl donor, indicating a stereospecific reaction mechanism.[2]

Experimental Protocols

General Protocol for Lewis Acid-Promoted α-L-Threofuranose Glycosylation:

  • Preparation of Reactants:

    • The glycosyl donor (e.g., a protected L-threofuranosyl bromide or phosphate) and the glycosyl acceptor are dried under high vacuum for several hours before use.

    • Anhydrous solvent (e.g., dichloromethane) is freshly distilled or obtained from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves (4 Å).

    • Dissolve the components in the anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Initiation of Glycosylation:

    • Slowly add the Lewis acid promoter (e.g., a solution of TMSOTf in the reaction solvent) to the stirred reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the glycosyl donor is consumed.

  • Quenching and Workup:

    • Quench the reaction by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite with the reaction solvent.

    • Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired α-L-threofuranoside.

Visualizing Reaction Optimization

Diagram 1: Troubleshooting Workflow for Low Glycosylation Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reactivity Assess Donor/Acceptor Reactivity Start->Check_Reactivity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp Low Reactivity Change_Donor Use More Reactive Donor Check_Reactivity->Change_Donor Low Reactivity Change_Promoter Use Stronger Promoter Check_Reactivity->Change_Promoter Low Reactivity Lower_Temp Decrease Temperature Check_Conditions->Lower_Temp Degradation Milder_Promoter Use Milder Promoter Check_Conditions->Milder_Promoter Degradation Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Suboptimal End Improved Yield Increase_Temp->End Change_Donor->End Change_Promoter->End Lower_Temp->End Milder_Promoter->End Optimize_Solvent->End

Caption: Troubleshooting workflow for addressing low yields in glycosylation reactions.

Diagram 2: Decision Pathway for Optimizing α-Selectivity

Alpha_Selectivity_Optimization cluster_donor Donor Modifications cluster_conditions Condition Optimization Start Poor α-Selectivity Donor_Modification Modify Glycosyl Donor Start->Donor_Modification Condition_Optimization Optimize Reaction Conditions Start->Condition_Optimization EWG_Protecting_Groups Add Electron-Withdrawing Protecting Groups Donor_Modification->EWG_Protecting_Groups Bulky_Protecting_Groups Introduce Bulky Protecting Groups Donor_Modification->Bulky_Protecting_Groups Change_Leaving_Group Change Anomeric Leaving Group Donor_Modification->Change_Leaving_Group Optimize_Promoter Screen Lewis Acids/ Catalysts Condition_Optimization->Optimize_Promoter Optimize_Temperature Vary Temperature Condition_Optimization->Optimize_Temperature Optimize_Solvent Screen Solvents Condition_Optimization->Optimize_Solvent End Improved α-Selectivity EWG_Protecting_Groups->End Bulky_Protecting_Groups->End Change_Leaving_Group->End Optimize_Promoter->End Optimize_Temperature->End Optimize_Solvent->End

Caption: Decision pathway for improving the α-selectivity of glycosylation reactions.

References

Technical Support Center: Synthesis of α-L-Threofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of α-L-Threofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, particularly focusing on per-O-acetylation as a key step for producing versatile intermediates like 1,2,3,5-tetra-O-acetyl-α-L-threofuranose.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My final product yield is consistently low. What are the common causes?

Low yields in carbohydrate synthesis can stem from several factors. Common culprits include:

  • Moisture Contamination: Many reagents, such as acetic anhydride and the acid catalyst, are sensitive to water. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.[1]

  • Reagent Quality: Degradation of starting materials or reagents (e.g., old acetic anhydride, impure L-threose) can significantly impact the reaction efficiency.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Product Degradation: The use of excessively harsh conditions, such as high concentrations of strong acid catalysts or elevated temperatures, can lead to the degradation of the sugar, often indicated by a darkening or browning of the reaction mixture.[3]

  • Loss During Workup: Carbohydrates, even when protected, can have some water solubility. Significant product loss can occur during aqueous extraction and washing steps. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent to recover dissolved product.[4]

Q2: My NMR analysis shows a complex mixture of products instead of the clean α-anomer. What is the most likely side product?

The most common side product is the β-L-threofuranose anomer . The formation of anomeric mixtures is a classic challenge in glycoside and acylated sugar synthesis.

  • Mechanism of Formation: Under acidic conditions, the reaction can proceed through a mechanism that involves the furanose ring opening to form an acyclic oxocarbenium ion intermediate. The subsequent ring-closure can occur from either face, leading to a mixture of α and β anomers.[5][6][7]

  • Troubleshooting: Controlling the anomeric ratio is key. The final α/β ratio is often thermodynamically controlled. You can try altering the reaction temperature, catalyst, or reaction time to favor the kinetic (often desired α) product. In many cases, careful column chromatography is required to separate the two anomers.

Q3: I see an unexpected set of peaks in my NMR that don't correspond to the α or β furanose forms. What could this be?

Another potential side product is the L-threopyranose (six-membered ring) isomer.

  • Mechanism of Formation: In solution, sugars exist in a dynamic equilibrium between their furanose (five-membered) and pyranose (six-membered) cyclic forms, with the open-chain aldehyde acting as an intermediate.[5][] Acidic conditions can catalyze this isomerization.[9][10] While L-threose naturally prefers the furanose form, certain reaction conditions could shift the equilibrium and lead to the acetylation of the more thermodynamically stable pyranose ring, creating this impurity.

  • Troubleshooting: This side reaction is favored by conditions that allow the system to reach thermodynamic equilibrium. Using milder conditions, lower temperatures, and shorter reaction times can help kinetically trap the desired furanose form before it isomerizes.

Q4: The reaction mixture turned dark brown/black after adding the acid catalyst. Is this normal?

No, this indicates product degradation . Carbohydrates are sensitive to strong acids and heat. This coloration is likely due to caramelization or other decomposition pathways. To avoid this:

  • Add the acid catalyst slowly and at a low temperature (e.g., in an ice bath at 0 °C).[11]

  • Maintain a low temperature throughout the reaction if possible.

  • Use the minimum effective amount of catalyst. An excess of strong acid will accelerate decomposition.

Data Presentation: Anomer Selectivity

Controlling the stereochemistry at the anomeric carbon (C1) is a critical challenge. The ratio of α to β anomers is highly dependent on the reaction conditions. While specific data for L-threose is sparse in the literature, data from the analogous synthesis of L-ribofuranose provides a clear example of the outcomes that can be expected under acidic catalysis.

Starting MaterialReaction ConditionsProductα:β RatioReported Yield (β-anomer)Reference
L-Ribose DerivativeAcetic Anhydride, Acetic Acid, H₂SO₄ (cat.), 0°C to RT1,2,3,5-tetra-O-acetyl-L-ribofuranose6:9473%[11]

This table illustrates that under these conditions, the β-anomer is significantly favored, highlighting the need for careful optimization or chromatographic separation to isolate the pure α-anomer.

Experimental Protocols

Key Experiment: Per-O-Acetylation of L-Threose

This protocol describes a representative method for the synthesis of 1,2,3,5-tetra-O-acetyl-L-threofuranose, a key intermediate for TNA monomer synthesis. This method is adapted from established procedures for similar furanoses.[11][12]

Materials:

  • L-Threose

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Silica Sulfuric Acid[13]

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve L-threose (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of threose).

  • Acylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (5.0 eq) dropwise to the stirred solution.

  • Catalysis (Optional, for difficult acetylations): If the reaction is slow or incomplete with pyridine alone, a catalytic amount of concentrated H₂SO₄ can be added carefully at 0 °C. Caution: This significantly increases the risk of degradation and may alter anomer selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the excess acetic anhydride by slowly adding methanol (MeOH).

  • Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure.

  • Workup: Dissolve the resulting residue in CH₂Cl₂ or EtOAc. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to separate the α-anomer from the β-anomer and other impurities.

Visualizations

Reaction and Side Reaction Pathways

reaction_pathways Synthesis and Side Reactions of Acylated L-Threofuranose Start L-Threose Reagents Ac₂O, Pyridine (H₂SO₄ cat.) Start->Reagents Harsh_Conditions Excess Acid / Heat Start->Harsh_Conditions Intermediate Acyclic Oxocarbenium Ion (Intermediate) Reagents->Intermediate Ring Opening Product_Alpha alpha-L-Threofuranose (Desired Product) Intermediate->Product_Alpha Re-cyclization (α-face attack) Side_Beta beta-L-Threofuranose (Anomerization) Intermediate->Side_Beta Re-cyclization (β-face attack) Side_Pyranose L-Threopyranose Derivative (Isomerization) Intermediate->Side_Pyranose Pyranose Ring Formation Side_Degradation Degradation Products (e.g., Furfurals) Harsh_Conditions->Side_Degradation

Caption: Key reaction pathways in the synthesis of acylated L-threofuranose.

Troubleshooting Workflow for Impure Product

troubleshooting_workflow Troubleshooting Workflow: Impure Product Start Problem: Impure product detected (TLC, NMR) CheckAnomer Are signals for β-anomer present? Start->CheckAnomer CheckIsomer Are there unassigned peaks (potential pyranose isomer)? CheckAnomer->CheckIsomer No Sol_Anomer Solution: 1. Optimize catalyst/temp for kinetic control. 2. Perform careful chromatography. CheckAnomer->Sol_Anomer Yes CheckDegradation Is there baseline material on TLC or discoloration? CheckIsomer->CheckDegradation No Sol_Isomer Solution: 1. Use milder reaction conditions. 2. Reduce reaction time. CheckIsomer->Sol_Isomer Yes Sol_Degradation Solution: 1. Reduce catalyst concentration. 2. Add catalyst at 0 °C. 3. Avoid heating. CheckDegradation->Sol_Degradation Yes End Purified α-L-Threofuranose CheckDegradation->End No, product is clean Sol_Anomer->End Sol_Isomer->End Sol_Degradation->End

Caption: A logical workflow for diagnosing and solving product purity issues.

References

Technical Support Center: α-L-Threofuranose Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis and manipulation of α-L-threofuranose and its derivatives. The following information is designed to assist researchers in overcoming common challenges related to protecting group strategies.

Section 1: 2,3-O-Isopropylidene Protection

The protection of the 2- and 3-hydroxyl groups of α-L-threofuranose as an isopropylidene acetal is a common strategy to allow for selective modification of the 1- and 4-positions. However, several issues can arise during this process.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the formation of 2,3-O-isopropylidene-α-L-threofuranose?

A1: The most common method involves reacting L-threose with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, in an anhydrous solvent like acetone or a mixture of acetone and cyclohexane.

Q2: I am observing the formation of a side product during the isopropylidene protection of L-threose. What could it be?

A2: A common side product is the migration of the isopropylidene group, especially under acidic conditions. This can lead to the formation of other acetal isomers. In related erythrose chemistry, migration of an ethylidene group from the 2,4-position to the 2,3-position has been observed in the presence of aqueous acid.[1] While L-threose does not have a 2,4-diol, acid-catalyzed migration between other hydroxyl pairs is a possibility.

Q3: My yield of the desired 2,3-O-isopropylidene acetal is low. How can I improve it?

A3: Low yields can be due to incomplete reaction, formation of side products, or degradation of the starting material. To improve the yield, ensure strictly anhydrous conditions, use a stoichiometric amount of 2,2-dimethoxypropane, and carefully control the reaction time and temperature. Over-exposure to acidic conditions can promote side reactions.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low to no formation of the desired 2,3-O-isopropylidene acetal. Inadequate acid catalysis.Increase the amount of acid catalyst incrementally. Consider using a stronger acid catalyst if necessary.
Presence of water in the reaction mixture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of multiple spots on TLC, indicating side products. Protecting group migration under acidic conditions.[2][3]Minimize reaction time and use a milder acid catalyst. Neutralize the reaction mixture promptly upon completion.
Formation of di-isopropylidene derivatives if starting from a precursor with more available diols.Carefully control the stoichiometry of the protecting group reagent.
Difficulty in isolating the pure product. Co-elution of isomers or byproducts during chromatography.Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation.
Product instability on silica gel.Consider using a different stationary phase for chromatography, such as neutral alumina, or minimize the time the product is on the column.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-L-threitol

This protocol is adapted from a procedure for the synthesis of a related threitol derivative and can be a starting point for the protection of L-threose.[4]

  • In a round-bottomed flask under an inert atmosphere (e.g., argon), combine L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Warm the mixture gently until a homogeneous solution is obtained.

  • Add additional 2,2-dimethoxypropane and cyclohexane.

  • Heat the mixture to reflux and slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes using a distillation apparatus.

  • After cooling to room temperature, neutralize the reaction by adding anhydrous potassium carbonate and stirring until the color change indicates neutralization.

  • Remove the volatile materials under reduced pressure.

  • Purify the residue by fractional distillation under vacuum to obtain the desired 2,3-O-isopropylidene derivative.

Section 2: Regioselective Benzoylation

Regioselective benzoylation is crucial for differentiating the hydroxyl groups of α-L-threofuranose, enabling further synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How can I achieve regioselective benzoylation of the primary hydroxyl group in a threofuranose derivative?

A1: One strategy is to use a bulky benzoylating agent in the presence of a base. The primary hydroxyl group is generally more sterically accessible and therefore reacts faster. Another approach involves the use of organotin intermediates, which can activate specific hydroxyl groups towards acylation.

Q2: I am getting a mixture of benzoylated products. How can I improve the selectivity?

A2: To improve regioselectivity, you can try lowering the reaction temperature, using a less reactive benzoylating agent, or employing a sterically hindered base. The choice of solvent can also influence the selectivity.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Poor regioselectivity, leading to a mixture of mono- and di-benzoylated products. Over-reaction due to harsh conditions.Reduce the reaction temperature and use a stoichiometric amount of the benzoylating agent.
Insufficient steric or electronic differentiation between hydroxyl groups.Consider using a protecting group strategy to block other hydroxyls before benzoylation.
Acyl migration is observed. The reaction conditions (e.g., acidic or basic) are promoting the migration of the benzoyl group.[2]Choose reaction conditions that are known to minimize acyl migration. For example, use milder bases and avoid prolonged reaction times.
Low yield of the desired benzoylated product. Incomplete reaction.Increase the reaction time or temperature cautiously, while monitoring for side product formation.
Decomposition of the starting material or product.Use milder reaction conditions and purify the product promptly after the reaction is complete.
Experimental Protocol: General Procedure for Benzoylation

This is a general procedure that can be adapted for the benzoylation of α-L-threofuranose derivatives.

  • Dissolve the threofuranose derivative in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) dropwise.

  • Add a base (e.g., pyridine, triethylamine, or DMAP) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or methanol).

  • Extract the product with an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Silyl Ether Protecting Groups

Silyl ethers are versatile protecting groups for hydroxyl functions due to their ease of introduction, stability under various conditions, and selective removal.

Frequently Asked Questions (FAQs)

Q1: Which silyl protecting group is most suitable for α-L-threofuranose?

A1: The choice of silyl group depends on the desired stability. Trimethylsilyl (TMS) ethers are readily cleaved, while tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS) ethers are more robust and require specific conditions for deprotection. The bulky TBDPS group is often used for the selective protection of primary hydroxyls.

Q2: What are the common reagents for introducing silyl ethers?

A2: Silyl ethers are typically formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl, TBDPS-Cl) or a silyl triflate (e.g., TBDMS-OTf) in the presence of a base like imidazole, triethylamine, or 2,6-lutidine in an aprotic solvent such as DMF or dichloromethane.

Q3: I am having trouble removing a TBDPS group without affecting other protecting groups. What conditions should I use?

A3: TBDPS ethers are generally stable to mildly acidic and basic conditions. For selective removal, fluoride ion sources are typically used. Tetrabutylammonium fluoride (TBAF) in THF is a common reagent for this purpose. Acetic acid or pyridinium p-toluenesulfonate (PPTS) can also be used for the cleavage of more labile silyl ethers.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Incomplete silylation. Insufficiently reactive silylating agent or base.Use a more reactive silylating agent (e.g., silyl triflate) or a stronger, non-nucleophilic base.
Steric hindrance around the hydroxyl group.Increase the reaction temperature and/or time. Consider using a less bulky silylating agent if possible.
Silyl group migration. The reaction conditions are promoting intramolecular silyl group transfer.[3]Use a less polar solvent and a non-nucleophilic base. Minimize reaction time.
Undesired cleavage of the silyl group during a subsequent reaction. The silyl group is not stable to the reaction conditions.Choose a more robust silyl protecting group (e.g., TBDPS instead of TBDMS).
Difficulty in deprotecting the silyl ether. The silyl group is very stable.Use a stronger fluoride source or harsher acidic/basic conditions, while being mindful of other functional groups in the molecule.
Experimental Protocol: General Procedure for Silylation
  • Dissolve the alcohol in an anhydrous aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere.

  • Add a base (e.g., imidazole, triethylamine).

  • Add the silylating agent (e.g., TBDMS-Cl) portion-wise at room temperature or 0 °C.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Section 4: Data and Diagrams

Protecting Group Strategy Workflow

The following diagram illustrates a typical workflow for the protection and manipulation of α-L-threofuranose.

ProtectingGroupWorkflow Start α-L-Threofuranose Acetal 2,3-O-Isopropylidene Protection Start->Acetal ProtectedThreose 2,3-O-Isopropylidene- α-L-threofuranose Acetal->ProtectedThreose SelectiveProtection Regioselective Protection of C1-OH (e.g., Benzoylation) ProtectedThreose->SelectiveProtection FullyProtected Fully Protected Derivative SelectiveProtection->FullyProtected Deprotection1 Selective Deprotection of C1-OH FullyProtected->Deprotection1 Intermediate1 Intermediate for C1 Modification Deprotection1->Intermediate1 Deprotection2 Acetal Deprotection Intermediate1->Deprotection2 FinalProduct Modified α-L-Threofuranose Deprotection2->FinalProduct

Caption: A typical workflow for α-L-threofuranose protection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common protecting group manipulations. Note that these are general ranges and optimal conditions may vary.

Transformation Protecting Group Reagents Solvent Temp (°C) Time (h) Yield (%)
Acetal FormationIsopropylidene2,2-dimethoxypropane, p-TsOHAcetoneRT2-670-90
BenzoylationBenzoyl (Bz)Benzoyl chloride, PyridinePyridine0 - RT4-1280-95
SilylationTBDMSTBDMS-Cl, ImidazoleDMFRT2-885-98
Acetal DeprotectionIsopropylidene80% Acetic acidH2ORT1-480-95
Benzoyl DeprotectionBenzoyl (Bz)NaOMe, MeOHMeOHRT0.5-290-99
Silyl DeprotectionTBDMSTBAFTHFRT0.5-190-99

References

Technical Support Center: Analytical Method Development for α-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical method development for impure α-L-Threofuranose samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of α-L-Threofuranose?

A1: The analysis of α-L-Threofuranose presents several challenges inherent to carbohydrate analysis. These include its high polarity, lack of a strong UV chromophore, and the potential for anomeric mutarotation in solution, where it can exist as a mixture of α and β anomers in equilibrium with the open-chain form.[1] Additionally, its structural similarity to other tetroses and potential impurities makes chromatographic separation and specific quantification difficult.

Q2: Which analytical techniques are most suitable for impurity profiling of α-L-Threofuranose?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Refractive Index (RI) is well-suited for separating and quantifying non-volatile polar impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, although it requires prior derivatization of the sugar and potential impurities to make them volatile.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards for every impurity.[4]

Q3: What are the likely impurities in a synthetic α-L-Threofuranose sample?

A3: Impurities in synthetic α-L-Threofuranose can originate from starting materials, byproducts of the synthesis, or degradation products. Potential impurities may include:

  • Stereoisomers: Diastereomers such as L-Erythrose.[5]

  • Anomers: The β-L-Threofuranose anomer.

  • Starting materials and reagents: Unreacted precursors or residual reagents from the synthesis.

  • Degradation products: Formation of byproducts due to the instability of the furanose ring under certain pH and temperature conditions.[6]

  • Products of side reactions: Such as those from the formose reaction if formaldehyde is involved in the synthesis, which can produce a mixture of sugars.[7]

Q4: How should α-L-Threofuranose samples be prepared and stored to ensure stability?

A4: Due to the potential for degradation, proper sample handling and storage are critical. It is advisable to store samples in a cool, dry, and dark environment. For solution-based analysis, prepare fresh solutions in a suitable solvent and analyze them promptly. The stability of the furanose ring can be sensitive to acidic and basic conditions, which may catalyze hydrolysis or other degradation pathways.[6] Therefore, maintaining a neutral pH is generally recommended unless the analytical method requires specific pH conditions.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Causes Solutions
Peak Tailing Secondary interactions with the stationary phase; Column overload; Dead volume in the system.Use a high-purity silica column; Adjust mobile phase pH or add a competing base; Reduce sample concentration; Check and minimize tubing length and connections.[5]
Shifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.Prepare fresh mobile phase daily; Use a column oven for temperature control; Replace the column if performance degrades.[6]
Poor Resolution Inappropriate mobile phase or column; High flow rate.Optimize mobile phase composition (e.g., acetonitrile/water gradient); Select a column with a different stationary phase (e.g., amino, HILIC); Reduce the flow rate.
No Peaks or Very Small Peaks Detector issue (for RI, ELSD); Sample degradation; Injection problem.Ensure the detector is properly warmed up and calibrated; Prepare fresh sample and inject immediately; Check the injector for leaks or blockages.[8]
GC-MS Troubleshooting
Problem Possible Causes Solutions
Incomplete Derivatization Insufficient reagent; Non-optimal reaction time or temperature; Presence of moisture.Use a fresh, anhydrous derivatization reagent in excess; Optimize the reaction conditions (time and temperature) for your specific sample; Ensure the sample is completely dry before adding the reagent.[9]
Multiple Peaks for a Single Compound Formation of different derivatives; Isomerization during derivatization.Optimize derivatization to favor a single derivative; Use a two-step derivatization (e.g., oximation followed by silylation) to prevent anomerization.
Peak Fronting Column overload; Inappropriate injection temperature.Dilute the sample; Optimize the injector temperature to ensure proper volatilization without degradation.
Contamination in the System Carryover from previous injections; Septum bleed.Run a blank gradient to wash the column; Use a high-quality, low-bleed septum.
NMR Troubleshooting
Problem Possible Causes Solutions
Broad Peaks Sample viscosity; Presence of paramagnetic impurities; Poor shimming.Dilute the sample; Filter the sample to remove any particulate matter; Re-shim the instrument.
Overlapping Signals Complex mixture of anomers and impurities.Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals; Consider derivatization to simplify the spectrum.
Poor Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans.Increase the sample concentration if possible; Increase the number of scans.
Inaccurate Quantification (qNMR) Incomplete relaxation of nuclei; Poor baseline correction; Inaccurate integration.Ensure a sufficient relaxation delay (D1) is used; Carefully perform baseline correction and phasing; Use a well-resolved, sharp peak for integration.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for α-L-Threofuranose and Impurity Profiling
  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: Amino-propyl silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation: Dissolve the α-L-Threofuranose sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard calibration curve of α-L-Threofuranose. For unknown impurities, express the results as a percentage of the total peak area.

Protocol 2: GC-MS Analysis of α-L-Threofuranose via Silylation
  • Derivatization:

    • Dry 1-2 mg of the sample in a reaction vial under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: Quantitative NMR (qNMR) of α-L-Threofuranose
  • Sample Preparation:

    • Accurately weigh about 10 mg of the α-L-Threofuranose sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

    • Transfer the solution to an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis of small molecules).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals of α-L-Threofuranose and the internal standard.

  • Calculation: Calculate the concentration of α-L-Threofuranose using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Data Presentation

Table 1: Exemplary HPLC-ELSD Data for α-L-Threofuranose Analysis

CompoundRetention Time (min)Relative Retention Time (RRT)Area % (Example)
Impurity 14.20.751.5
α-L-Threofuranose 5.6 1.00 97.8
Impurity 27.11.270.7

Table 2: Key Mass Spectral Fragments for TMS-derivatized α-L-Threofuranose

m/zInterpretation
73[Si(CH₃)₃]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204[M - CH₂OTMS]⁺
217[Fragment from cleavage of C2-C3 bond]
307[M - CH₃]⁺

Table 3: Approximate ¹H NMR Chemical Shift Ranges for α-L-Threofuranose in D₂O

ProtonApproximate Chemical Shift (ppm)
H-1 (anomeric)5.0 - 5.3
H-2, H-3, H-43.8 - 4.5
H-5, H-5'3.5 - 3.8

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chromatographic Separation (Amino Column) D->E F Detection (ELSD) E->F G Peak Integration F->G H Quantification G->H I Impurity Profiling H->I Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dry Sample B Add Pyridine & BSTFA A->B C Heat at 70°C B->C D Inject Derivatized Sample C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Peak Identification (Mass Spectra Library) F->G H Quantification (Relative Area %) G->H Logical_Relationship_Method_Selection A Analytical Goal B Quantification A->B C Impurity Identification A->C D Structural Elucidation A->D E HPLC-ELSD/RI B->E G NMR B->G F GC-MS C->F C->G D->G

References

Technical Support Center: Scaling Up α-L-Threofuranose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up production of α-L-Threofuranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of L-Threose, the precursor to α-L-Threofuranose?

A1: The most commonly cited and accessible starting material for the synthesis of L-Threose is L-ascorbic acid (Vitamin C). L-Threose is a significant degradation product of L-ascorbic acid, particularly under oxidative conditions at a neutral pH.[1]

Q2: What are the key reaction parameters to control during the synthesis of L-Threose from L-ascorbic acid?

A2: Successful synthesis of L-Threose from L-ascorbic acid hinges on the careful control of several parameters. The reaction is typically carried out in an aqueous solution at a neutral pH (around 7.0) and requires the presence of oxygen. Temperature and reaction time are also critical factors that will influence the yield and the formation of side products.

Q3: How is L-Threose converted to α-L-Threofuranose?

A3: L-Threose, an aldose, exists in equilibrium with its cyclic furanose form in solution. The formation of the furanose ring is a spontaneous intramolecular hemiacetal formation. To favor the α-anomer, specific reaction conditions, often involving acid catalysis and careful control of temperature, are typically employed.

Q4: What are the primary challenges in scaling up the production of α-L-Threofuranose?

A4: Scaling up presents several challenges, including:

  • Green Solvent and Reagent Availability: Sourcing large quantities of high-purity, environmentally friendly solvents and reagents can be difficult and costly.[2]

  • Energy Efficiency: Maintaining optimal reaction temperatures and conditions in large-scale reactors can be energy-intensive.[2]

  • Purification: Separating α-L-Threofuranose from a complex mixture of starting materials, intermediates, and byproducts becomes more challenging at a larger scale.

  • Process Optimization: A process that works well at a laboratory scale may not be efficient or cost-effective at an industrial scale without significant optimization.[3]

Q5: What analytical methods are recommended for monitoring the production of L-Threose and α-L-Threofuranose?

A5: A variety of analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying L-Threose and α-L-Threofuranose from the reaction mixture.[4][5]

  • Gas-Liquid Chromatography (GLC): After derivatization to form volatile compounds, GLC can be used for analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation and confirming the identity and purity of the final product.[1]

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides sensitive and specific detection and identification of products and impurities.[1][6]

Troubleshooting Guides

Guide 1: Low Yield of L-Threose from L-Ascorbic Acid
Symptom Possible Cause Suggested Solution
Low conversion of L-ascorbic acid Insufficient oxygen supply.Ensure vigorous agitation and sparging with air or oxygen. For larger scales, consider a bioreactor with controlled aeration.
Incorrect pH of the reaction mixture.Maintain the pH of the solution at approximately 7.0 using a suitable buffer system (e.g., phosphate buffer).[1] Monitor and adjust the pH throughout the reaction.
Inappropriate reaction temperature.Optimize the reaction temperature. While ambient temperature can work, a systematic study to find the optimal temperature for your scale is recommended.
Significant formation of side products Over-oxidation of L-ascorbic acid or L-Threose.Carefully control the reaction time. Monitor the reaction progress using TLC or HPLC to stop the reaction at the optimal point.
Presence of metal ion catalysts.Use deionized, purified water and high-purity reagents to avoid unwanted catalytic side reactions.
Guide 2: Inefficient Conversion of L-Threose to α-L-Threofuranose
Symptom Possible Cause Suggested Solution
Low yield of the furanose form Unfavorable equilibrium.Adjust the solvent system. In some cases, moving to a less polar solvent after the initial synthesis can favor cyclization.
Incorrect catalyst or catalyst concentration.If using an acid catalyst, perform small-scale experiments to determine the optimal catalyst and its concentration.
Formation of a mixture of anomers (α and β) Non-selective cyclization conditions.Carefully control the temperature during cyclization. Lower temperatures often favor the formation of the thermodynamically more stable anomer.
Guide 3: Purification Challenges at Scale
Symptom Possible Cause Suggested Solution
Poor separation of α-L-Threofuranose from byproducts Inefficient chromatography method.Develop a robust column chromatography method at the lab scale before scaling up. Consider using different stationary phases and solvent systems.
Overloading of the chromatography column.When scaling up, increase the column diameter rather than the bed height to maintain linear flow rate and resolution.[7]
Product instability during purification Degradation due to prolonged processing times.Optimize the purification workflow to minimize the time the product spends in solution, especially at non-neutral pH or elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of L-Threose from L-Ascorbic Acid (Lab Scale)

Materials:

  • L-Ascorbic Acid

  • 0.1 M Phosphate Buffer (pH 7.0)

  • Deionized Water

Procedure:

  • Dissolve L-ascorbic acid in 0.1 M phosphate buffer (pH 7.0) to a final concentration of [Specify a starting concentration, e.g., 10 g/L].

  • Stir the solution vigorously at room temperature, ensuring good aeration (e.g., by leaving the container open to the air or using a gentle stream of air).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Once the desired conversion is achieved, proceed immediately to the purification step to avoid further degradation of L-Threose.

Protocol 2: Purification of L-Threose by Column Chromatography (Lab Scale)

Materials:

  • Crude L-Threose solution

  • Silica Gel for column chromatography

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Prepare a silica gel column of appropriate size.

  • Load the concentrated crude product onto the column.

  • Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure L-Threose.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified L-Threose.

Data Presentation

Table 1: Effect of pH on L-Threose Yield (Conceptual Data)

pHL-Ascorbic Acid Conversion (%)L-Threose Yield (%)Purity (%)
5.0653075
6.0804585
7.0 95 60 92
8.0985588

Table 2: Comparison of Analytical Techniques for α-L-Threofuranose Quantification (Conceptual Data)

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Throughput
HPLC-UV~1 µg/mL~5 µg/mLHigh
GC-FID (after derivatization)~0.5 µg/mL~2 µg/mLMedium
LC-MS~10 ng/mL~50 ng/mLMedium

Visualizations

Synthesis_Workflow A L-Ascorbic Acid Solution B Oxidative Degradation (pH 7.0, O2) A->B C Crude L-Threose Mixture B->C D Purification (Column Chromatography) C->D E Pure L-Threose D->E F Cyclization (Acid Catalyst) E->F G Crude α-L-Threofuranose F->G H Final Purification G->H I Pure α-L-Threofuranose H->I

Caption: Workflow for the synthesis and purification of α-L-Threofuranose.

Troubleshooting_Logic Start Low Yield of α-L-Threofuranose Check_Threose Check L-Threose Yield Start->Check_Threose Check_Cyclization Check Cyclization Step Check_Threose->Check_Cyclization Good Low_Threose Low Threose Yield Check_Threose->Low_Threose Low Low_Cyclization Inefficient Cyclization Check_Cyclization->Low_Cyclization Low Purification_Issue Purification Loss? Check_Cyclization->Purification_Issue Good Optimize_Oxidation Optimize Oxidation: pH, O2, Temp. Low_Threose->Optimize_Oxidation Optimize_Catalyst Optimize Catalyst & Temperature Low_Cyclization->Optimize_Catalyst Optimize_Purification Optimize Purification Method Purification_Issue->Optimize_Purification Yes

Caption: Troubleshooting logic for low yield of α-L-Threofuranose.

References

Validation & Comparative

A Tale of Two Sugars: An Objective Comparison of α-L-Threofuranose and α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of α-L-Threofuranose and its enantiomer, α-D-Threofuranose, summarizing their known physicochemical properties and highlighting the profound divergence in their scientific application and biological relevance.

At the molecular level, α-L-Threofuranose and α-D-Threofuranose are non-superimposable mirror images of each other. As enantiomers, they share identical physical properties such as molecular weight, melting point, and solubility. However, their interaction with other chiral molecules, particularly the enzymes and nucleic acids that underpin biological systems, is fundamentally different. This stereochemical distinction has led to a significant disparity in their research focus, with the L-isomer playing a key role in the burgeoning field of synthetic genetics.

Physicochemical Properties: A Mirror Image

Enantiomers are expected to have identical physical properties, with the exception of their interaction with plane-polarized light. The specific rotation of an enantiomer pair should be equal in magnitude but opposite in direction. Available data for the threose enantiomers, while showing some experimental variation, generally supports this principle.

Propertyα-L-Threofuranose / L-Threoseα-D-Threofuranose / D-ThreoseReference
Molecular Formula C₄H₈O₄C₄H₈O₄[1]
Molecular Weight 120.10 g/mol 120.10 g/mol [1][2]
Appearance SyrupSyrup[1][3]
Solubility in Water Very SolubleVery Soluble[1][3]
Specific Rotation [α]D +4.6° (c=6 in H₂O, for L-threitol)-4.0° (c=7 in H₂O, for D-threitol)[4]
Not explicitly found for furanose form-12.3° (final, c=4 in H₂O)[3]

Note: Specific rotation values can vary based on whether the sugar is in its linear or cyclic (furanose) form and the experimental conditions. The data for threitol, the reduced form, is presented to illustrate the opposing optical activity.

Biological Significance and Applications: A Study in Contrasts

The most significant divergence between these two molecules lies in their biological applicability, particularly in the synthesis of xeno nucleic acids (XNAs).

α-L-Threofuranose: The Backbone of an Artificial Genetic Polymer

The L-isomer of threofuranose is the foundational building block of Threose Nucleic Acid (TNA) .[2] TNA is a synthetic genetic polymer where the natural ribose sugar of RNA is replaced by α-L-threofuranose.[5] This structural modification imparts remarkable properties:

  • Nuclease Resistance: The unnatural 3',2'-phosphodiester linkage and the threose backbone make TNA completely resistant to degradation by cellular nucleases, which are enzymes that break down DNA and RNA.[5]

  • Stable Duplex Formation: Despite its altered backbone, TNA can form stable double helices with itself, DNA, and RNA, enabling the storage and transfer of genetic information.[2]

  • Evolutionary Potential: Engineered polymerases have been developed that can transcribe DNA into TNA and reverse-transcribe TNA back into DNA.[5] This has enabled the in vitro evolution of TNA molecules (aptamers) that can bind to specific targets, much like antibodies.[5]

This combination of stability and information-encoding capacity makes α-L-Threofuranose a molecule of high interest for therapeutic and diagnostic applications, including the development of stable aptamers and antisense agents.[1][5]

α-D-Threofuranose: The Unexplored Enantiomer

In stark contrast to its L-counterpart, there is a conspicuous absence of research on the biological role or application of α-D-Threofuranose. Natural biological systems are highly stereospecific; for instance, the vast majority of natural sugars are D-isomers (like D-glucose and D-ribose), and enzymes that metabolize them are adapted to this specific chirality. It is widely presumed that α-D-Threofuranose would not be a substrate for the polymerases that synthesize DNA or RNA. Furthermore, there are no published studies detailing its metabolic fate or its potential to form a corresponding "D-TNA." This lack of data presents an open area for fundamental research into the stereochemical constraints of nucleic acid polymerases and cellular metabolism.

Proposed Experimental Workflow for Comparison

To directly assess the differential biological activity of the two enantiomers, a comparative polymerase incorporation assay could be performed. The following workflow outlines a proposed experiment to test whether an engineered polymerase can utilize α-D-threofuranosyl triphosphate (D-tNTP) in the same manner as its well-studied L-enantiomer (L-tNTP).

G cluster_prep Preparation of Substrates cluster_reaction Polymerase Extension Assay cluster_analysis Analysis L_Synth Synthesize L-tNTP (from L-ascorbic acid) Reaction_L Reaction A: + L-tNTPs L_Synth->Reaction_L Substrate D_Synth Synthesize D-tNTP (from D-isoascorbic acid) Reaction_D Reaction B: + D-tNTPs D_Synth->Reaction_D Substrate Template Prepare DNA Primer/ Template Duplex Template->Reaction_L Template->Reaction_D Polymerase Engineered TNA Polymerase Polymerase->Reaction_L Polymerase->Reaction_D PAGE Denaturing PAGE Analysis Reaction_L->PAGE Sample A Reaction_D->PAGE Sample B Result_L Expected Result: Full-length TNA product PAGE->Result_L Result_D Hypothetical Result: No extension / Stalled product PAGE->Result_D

Proposed workflow for comparing polymerase utilization of L- and D-threofuranose triphosphates.

Experimental Protocols

Synthesis of α-L-threofuranosyl Nucleoside Triphosphates (L-tNTPs)

This protocol is adapted from established methods for TNA monomer synthesis.[6]

  • Preparation of Protected Nucleoside: Begin with a suitably protected α-L-threofuranosyl nucleoside (e.g., with DMT and benzoyl groups). The synthesis of this precursor from L-ascorbic acid involves multiple steps as detailed in the literature.[4][7]

  • Phosphorylation: Dissolve the protected nucleoside in trimethyl phosphate. Activate with phosphorus oxychloride (POCl₃) at low temperature (e.g., 0°C).

  • Triphosphate Formation: Quench the reaction with a solution of tributylammonium pyrophosphate in DMF.

  • Deprotection: Treat the reaction mixture with aqueous ammonia to remove the protecting groups from the nucleobase and the sugar.

  • Purification: Purify the resulting L-tNTP using anion-exchange chromatography followed by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Synthesis of α-D-threofuranosyl Nucleoside Triphosphates (D-tNTPs) - Hypothetical

This protocol is a hypothetical adaptation for the D-enantiomer.

  • Starting Material: The synthesis would theoretically start from D-isoascorbic acid (D-araboascorbic acid), the diastereomer of L-ascorbic acid, to yield the D-threofuranosyl sugar scaffold.

  • Subsequent Steps: Follow the same protection, phosphorylation, triphosphate formation, deprotection, and purification steps as outlined for the L-tNTPs, adapting reaction conditions as necessary.

Polymerase Extension Assay
  • Reaction Setup: Prepare two sets of reaction tubes. Each tube should contain a reaction buffer, a DNA primer annealed to a longer DNA template, and the engineered TNA polymerase.

  • Substrate Addition: To the first set of tubes ("Reaction A"), add an equimolar mixture of the four L-tNTPs (A, G, C, T). To the second set ("Reaction B"), add an equimolar mixture of the four hypothetically synthesized D-tNTPs.

  • Incubation: Incubate both sets of reactions at the optimal temperature for the polymerase (e.g., 60-72°C) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reactions by adding a quenching buffer containing EDTA and a loading dye.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is visualized using a fluorescent stain that binds to nucleic acids. The expected result for Reaction A is a band corresponding to the full-length TNA product, while Reaction B would likely show only the original unextended primer, indicating the polymerase cannot use D-tNTPs.

Conclusion

The comparison between α-L-Threofuranose and α-D-Threofuranose is a compelling example of stereochemistry's critical role in biological function. While identical in basic physicochemical properties, their applications are worlds apart. α-L-Threofuranose is the cornerstone of a promising new class of synthetic genetic polymers (TNA) with significant therapeutic potential due to its biostability.[5] In contrast, α-D-Threofuranose remains a scientific curiosity, its biological potential largely uninvestigated. This knowledge gap underscores the inherent chirality of life's molecular machinery and presents an opportunity for further research to probe the limits of enzymatic specificity and to explore the potential, if any, of D-sugar-based genetic polymers.

References

Spectroscopic Analysis for the Structural Confirmation of α-L-Threofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of α-L-threofuranose. By presenting predicted and experimental data for L-threose and related furanose sugars, this document serves as a practical resource for the structural elucidation of tetrofuranose carbohydrates.

Introduction to L-Threofuranose and Spectroscopic Confirmation

L-Threose is a four-carbon aldose monosaccharide. In solution, it can exist in equilibrium between its linear aldehyde form and cyclic furanose (five-membered ring) or pyranose (six-membered ring) structures. The furanose form can exist as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). The α-anomer has the hydroxyl group at C1 on the opposite side of the ring from the CH₂OH group (C4). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are crucial for unambiguously determining the specific cyclic form and anomeric configuration.

Comparative Spectroscopic Data

To confirm the structure of α-L-threofuranose, its spectroscopic data must be compared with that of its isomers (e.g., β-L-threofuranose, L-threopyranose, L-erythrose) and other known furanose sugars. Below are tables summarizing key predicted and experimental spectroscopic values.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-L-Threofuranose in D₂O

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J (Hz)
H-1~5.2-5.4d~3-5
H-2~4.0-4.2ddJ(H2,H1) = ~3-5, J(H2,H3) = ~5-7
H-3~4.1-4.3ddJ(H3,H2) = ~5-7, J(H3,H4) = ~2-4
H-4~3.9-4.1m-
H-5a~3.6-3.8ddJ(H5a,H5b) = ~11-12, J(H5a,H4) = ~3-5
H-5b~3.5-3.7ddJ(H5b,H5a) = ~11-12, J(H5b,H4) = ~5-7

Note: These are predicted values and may vary in experimental conditions.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for L-Threose Reaction Products in D₂O [1]

CarbonExperimental Chemical Shift (ppm)
C-1 (furanose)94.5-101.8
C-4 (α-furanose)72.0
C-4 (β-furanose)69.5

Note: These values were observed in a reaction mixture containing various isomers of threose and erythrose.

Table 3: Comparison of Key NMR Parameters for Distinguishing Furanose Anomers [2]

Parameterα-Furanoseβ-Furanose
Anomeric ¹H (H-1) Chemical ShiftDownfieldUpfield
³J(H1,H2) Coupling Constant~3-5 Hz~0-2 Hz
Anomeric ¹³C (C-1) Chemical ShiftGenerally downfieldGenerally upfield

Table 4: Predicted Mass Spectrometry Data for L-Threofuranose

Ionization ModePredicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)Key Fragmentation Ions (m/z)
ESI-Positive121.05143.03103 (loss of H₂O), 91 (loss of CH₂O), 73 (loss of H₂O and CH₂O)

Note: Fragmentation patterns can vary significantly with instrumentation and experimental conditions.

Table 5: Key Infrared (IR) Absorption Bands for Carbohydrates

Wavenumber (cm⁻¹)Functional Group Vibration
3600-3200O-H stretching (strong, broad)
3000-2800C-H stretching
~1150-1000C-O stretching (characteristic of the "fingerprint" region for carbohydrates)
~1460C-H bending

Experimental Protocols

A common method for the synthesis of L-threose is the oxidative cleavage of L-threonic acid.

Protocol:

  • Oxidation of L-Threonic Acid: L-threonic acid is oxidized using a suitable reagent, such as sodium periodate (NaIO₄). The reaction is typically carried out in an aqueous solution at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the reaction mixture is neutralized, and the resulting L-threose is purified. Purification can be achieved through column chromatography on silica gel or by using a ligand exchange column, which is effective for separating sugar isomers.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified L-threose sample in 0.5 mL of deuterium oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a typical spectral width would be 10 ppm with a relaxation delay of 2 seconds.

  • For ¹³C NMR, a spectral width of 200 ppm is appropriate.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

Data Acquisition:

  • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Acquire full scan mass spectra to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural elucidation.

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical process of confirming the α-L-threofuranose structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of L-Threose purification Purification (Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure Confirmed α-L-Threofuranose Structure data_analysis->structure

Experimental Workflow for α-L-Threofuranose Confirmation.

logical_confirmation cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence cluster_conclusion Structural Conclusion anomeric_proton Anomeric Proton (H-1) δ ≈ 5.2-5.4 ppm alpha_furanose α-Furanose Ring anomeric_proton->alpha_furanose coupling_constant ³J(H1,H2) ≈ 3-5 Hz coupling_constant->alpha_furanose anomeric_carbon Anomeric Carbon (C-1) δ ≈ 95-102 ppm anomeric_carbon->alpha_furanose ring_carbons Other Ring Carbons (C2, C3, C4) l_threose L-Threose Stereochemistry ring_carbons->l_threose molecular_weight Molecular Ion Peak [M+H]⁺ at m/z 121 molecular_weight->l_threose fragmentation Fragmentation Pattern (Loss of H₂O, CH₂O) fragmentation->l_threose oh_stretch Broad O-H Stretch (3600-3200 cm⁻¹) oh_stretch->l_threose co_stretch C-O Stretch (1150-1000 cm⁻¹) co_stretch->l_threose final_structure α-L-Threofuranose alpha_furanose->final_structure l_threose->final_structure

Logical Confirmation of α-L-Threofuranose Structure.

Conclusion

The structural confirmation of α-L-threofuranose relies on a multi-faceted spectroscopic approach. ¹H and ¹³C NMR are paramount in determining the furanose ring structure and the α-anomeric configuration, primarily through the analysis of anomeric proton and carbon chemical shifts and H1-H2 coupling constants. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. IR spectroscopy confirms the presence of key functional groups. By comparing experimental data with predicted values and data from related compounds, researchers can confidently elucidate the structure of α-L-threofuranose, a critical step in carbohydrate chemistry and drug development.

References

A Comparative Guide to the Biological Activity of alpha-L-Threofuranose and Other L-Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of alpha-L-Threofuranose against other notable L-sugars, namely L-glucose, L-arabinose, and L-fucose. The information presented is based on available scientific literature and aims to provide an objective overview supported by experimental data.

Introduction

L-sugars, the enantiomers of the more common D-sugars, have garnered significant interest in various fields of research due to their unique biological properties. Unlike their D-counterparts, most L-sugars are not readily metabolized by mammalian cells, which makes them attractive candidates for applications such as low-calorie sweeteners and therapeutic agents. This guide focuses on this compound, a four-carbon L-sugar, and compares its biological activities with those of other well-studied L-sugars.

Comparative Analysis of Biological Activities

The biological activities of L-sugars are diverse, ranging from metabolic inertness to specific interactions with enzymes and cellular pathways. The following sections detail the known activities of this compound, L-glucose, L-arabinose, and L-fucose.

This compound (L-Threose)

L-threose, the furanose form of which is this compound, is a four-carbon aldose. Its biological activity is not as extensively studied as other L-sugars, but existing research highlights its significant role in non-enzymatic glycation.

  • High Glycation Potential: L-threose is a significant degradation product of ascorbic acid (Vitamin C) at physiological pH in the presence of oxygen. It has been shown to have the greatest ability to glycate and crosslink lens proteins in vitro when compared to other ascorbate-derived degradation products. This high reactivity is attributed to its free aldehyde group, which can form Schiff bases with amino groups on proteins, leading to the formation of Advanced Glycation End-products (AGEs).[1]

  • Substrate for Aldose Reductase: L-threose is a substrate for aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1] The enzyme catalyzes the reduction of L-threose to L-threitol.[1] This suggests a potential detoxification pathway for L-threose in tissues where aldose reductase is present, such as the lens of the eye.[1]

  • Threose Nucleic Acid (TNA): While not a direct biological activity of the free sugar in metabolic pathways, L-threose is a key component of Threose Nucleic Acid (TNA), a synthetic genetic polymer.[2][3] TNA is resistant to nuclease digestion, making it a promising candidate for therapeutic and diagnostic applications.[2]

L-Glucose

L-glucose is the enantiomer of D-glucose, the primary energy source for most living organisms. In stark contrast to its D-isomer, L-glucose is largely biologically inert in higher organisms.

  • Metabolic Inertness: L-glucose is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] Consequently, it cannot be phosphorylated and enter the main metabolic pathways for energy production.[4] This makes it essentially non-caloric.

  • Limited Transport: The transport of L-glucose across cell membranes is significantly less efficient than that of D-glucose.[5] While D-glucose is actively transported by various glucose transporters (GLUTs), L-glucose uptake is minimal and occurs primarily through passive diffusion.[5]

  • Aldose Reductase Activity: The activity of aldose reductase towards L-glucose is almost negligible compared to its activity with D-glucose.[4]

L-Arabinose

L-arabinose is a five-carbon aldose that is found in nature, often as a component of biopolymers such as hemicellulose. Its primary biological effect in humans is the inhibition of a key digestive enzyme.

  • Sucrase Inhibition: L-arabinose is a known inhibitor of intestinal sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose.[6] This inhibition can reduce the postprandial glucose and insulin responses after sucrose ingestion.[6]

  • Glycation Potential: L-arabinose, as a reducing sugar, can participate in glycation reactions, though its reactivity may differ from other sugars. Studies have shown that glycation with L-arabinose can enhance the texture properties of food gels by promoting the tight binding of water to proteins and increasing protein surface hydrophobicity.[7][8]

  • Microbial Metabolism: Some microorganisms can utilize L-arabinose as a carbon source for growth.[9]

L-Fucose

L-fucose is a six-carbon deoxy sugar that plays a crucial role in various biological processes, particularly in the context of glycobiology.

  • Component of Glycoproteins and Glycolipids: L-fucose is a common terminal sugar on N-linked and O-linked glycans of glycoproteins and glycolipids.[10] Fucosylation, the enzymatic addition of fucose to glycans, is involved in cell adhesion, signaling, and immune responses.[10]

  • Metabolism: While not a primary energy source, L-fucose can be metabolized by mammalian cells.[10] The salvage pathway allows for the reutilization of fucose from the breakdown of glycoconjugates.

  • Modulation of Immune Response: The presence or absence of fucose on the N-linked oligosaccharide of human IgG1 antibodies can significantly impact their binding to FcγRIIIa and, consequently, their antibody-dependent cellular cytotoxicity (ADCC) activity.[11][12] A lack of fucose generally enhances ADCC.[11][12]

  • Cellular Effects: High concentrations of L-fucose can be toxic to normal human cells, potentially due to the generation of reactive oxygen species during its metabolism.[13] However, some cancer cell lines appear to adapt to high fucose concentrations.[13]

Data Presentation

The following table summarizes the key biological activities and properties of the L-sugars discussed. Direct quantitative comparisons are limited in the literature; therefore, the data is presented to highlight the primary characteristics of each sugar.

FeatureThis compound (L-Threose)L-GlucoseL-ArabinoseL-Fucose
Primary Biological Activity High reactivity in protein glycationMetabolically inert[4]Intestinal sucrase inhibitor[6]Component of glycoconjugates, modulates immune response[10]
Metabolism in Mammals Substrate for aldose reductase[1]Not metabolized[4]Limited metabolismMetabolized via salvage pathway[10]
Cellular Uptake Not well characterizedMinimal, passive diffusion[5]Not well characterizedSpecific transporters exist
Glycation Potential Very highLowModerate[7][8]Can participate in glycation
Enzyme Interactions Substrate for aldose reductase (Km = 7.1 x 10⁻⁴ M for rat lens enzyme)[1]Not a substrate for hexokinase[4]Inhibitor of sucrase[6]Substrate for fucosyltransferases and fucosidases[10]
Toxicity Potential for cytotoxicity via AGE formationGenerally considered non-toxicGenerally considered non-toxicToxic to some normal cells at high concentrations[13]

Experimental Protocols

To facilitate direct comparison of the biological activities of these L-sugars, the following detailed experimental protocols are provided.

In Vitro Protein Glycation Assay

This protocol allows for the quantitative comparison of the glycation potential of different L-sugars.

Objective: To determine the relative ability of this compound, L-glucose, L-arabinose, and L-fucose to induce the formation of Advanced Glycation End-products (AGEs) in vitro.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound, L-glucose, L-arabinose, L-fucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide

  • 96-well black microplates

  • Spectrofluorometer

Procedure:

  • Prepare a 20 mg/mL solution of BSA in PBS containing 0.02% sodium azide.

  • Prepare 500 mM solutions of each L-sugar (this compound, L-glucose, L-arabinose, L-fucose) in PBS.

  • In a 96-well plate, mix the BSA solution with each sugar solution to achieve a final BSA concentration of 10 mg/mL and a final sugar concentration of 250 mM. Include a control with BSA and PBS only.

  • Incubate the plate at 37°C in the dark.

  • At various time points (e.g., 0, 24, 48, 72, and 96 hours), measure the fluorescence of the samples using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[2]

  • The increase in fluorescence is indicative of the formation of fluorescent AGEs.

  • Plot the fluorescence intensity against time for each sugar to compare their glycation kinetics.

Cellular Metabolism Analysis using Isotopic Labeling

This protocol outlines a method to compare the cellular uptake and metabolic fate of different L-sugars using stable isotope tracers.

Objective: To quantitatively compare the uptake and intracellular metabolism of ¹³C-labeled this compound, L-glucose, L-arabinose, and L-fucose in a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • ¹³C-labeled L-sugars ([U-¹³C]this compound, [U-¹³C]L-glucose, [U-¹³C]L-arabinose, [U-¹³C]L-fucose)

  • Methanol, chloroform, and water for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture the chosen mammalian cell line to ~80% confluency in standard culture medium.

  • Replace the standard medium with a medium containing one of the ¹³C-labeled L-sugars at a defined concentration.

  • Incubate the cells for different time periods (e.g., 1, 4, 8, and 24 hours).

  • At each time point, wash the cells with ice-cold PBS and quench metabolism by adding cold methanol.

  • Perform a liquid-liquid extraction to separate polar metabolites.

  • Analyze the polar metabolite extracts by LC-MS to identify and quantify the ¹³C-labeled sugar and any downstream metabolites.[3][14][15][16]

  • The amount of intracellular ¹³C-labeled sugar will provide a measure of cellular uptake.

  • The detection of ¹³C-labeled metabolites will indicate the extent to which each L-sugar is metabolized by the cells.

Mandatory Visualization

Maillard Reaction (Glycation) Pathway

MaillardReaction ReducingSugar Reducing Sugar (e.g., L-Threose) SchiffBase Schiff Base (Reversible) ReducingSugar->SchiffBase Protein Protein (with free amino group) Protein->SchiffBase AmadoriProduct Amadori Product (Irreversible) SchiffBase->AmadoriProduct Rearrangement AGEs Advanced Glycation End-products (AGEs) AmadoriProduct->AGEs Oxidation, Dehydration, Condensation

Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).

Experimental Workflow for Comparative L-Sugar Metabolism

LSugarMetabolismWorkflow cluster_sugars L-Sugar Isotopes cluster_analysis Data Analysis LThreose ¹³C-L-Threose CellCulture Mammalian Cell Culture LGlucose ¹³C-L-Glucose LArabinose ¹³C-L-Arabinose LFucose ¹³C-L-Fucose Incubation Incubation with ¹³C-Labeled L-Sugars CellCulture->Incubation MetaboliteExtraction Metabolite Extraction Incubation->MetaboliteExtraction LCMS LC-MS Analysis MetaboliteExtraction->LCMS Uptake Cellular Uptake Quantification LCMS->Uptake Metabolism Metabolic Pathway Identification LCMS->Metabolism Comparison Comparative Analysis Uptake->Comparison Metabolism->Comparison

Caption: Workflow for the comparative analysis of L-sugar cellular uptake and metabolism using isotopic labeling.

Conclusion

The biological activities of L-sugars are highly dependent on their specific structures. While L-glucose is largely inert, L-arabinose and L-fucose exhibit specific interactions with biological systems. This compound stands out for its high reactivity in protein glycation, a process with significant implications in aging and diabetic complications. Its role as a substrate for aldose reductase also suggests a potential for detoxification in certain tissues.

Further research employing direct comparative studies, such as the experimental protocols outlined in this guide, is crucial to fully elucidate the relative biological activities of these L-sugars. A deeper understanding of their interactions with cellular machinery will be invaluable for the development of novel therapeutics and diagnostics. The provided workflows and diagrams offer a framework for such future investigations.

References

Validating Synthetic α-L-Threofuranose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthetic compounds is paramount. This guide provides a comprehensive comparison of synthetic α-L-Threofuranose with a standard, offering detailed experimental protocols and data to ensure the identity, purity, and stereochemistry of the synthetic product.

Data Summary for Comparative Analysis

The following tables summarize the key analytical data for the validation of synthetic α-L-Threofuranose against a characterized standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterSynthetic α-L-ThreofuranoseStandard α-L-Threofuranose
Retention Time (min)To be determinedTo be determined
Purity (%)> 99%> 99%
Enantiomeric Excess (%)> 99% (L-enantiomer)> 99% (L-enantiomer)

Table 2: Spectroscopic Data

TechniqueParameterSynthetic α-L-ThreofuranoseStandard α-L-Threofuranose
¹H NMR (400 MHz, D₂O)Chemical Shifts (δ, ppm)Consistent with standardCharacteristic peaks for furanose form
¹³C NMR (100 MHz, D₂O)Chemical Shifts (δ, ppm)Consistent with standardCharacteristic peaks for furanose form
Mass Spectrometry (ESI-MS)[M+Na]⁺ (m/z)143.05143.05

Table 3: Physicochemical Properties

ParameterSynthetic α-L-ThreofuranoseStandard α-L-Threofuranose
Optical Rotation [α]D²⁰+4.6° (c=6 in H₂O)[1]+4.6° (c=6 in H₂O)[1]
Melting Point (°C)To be determinedTo be determined

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is crucial for determining the enantiomeric purity of the synthetic α-L-Threofuranose.

  • Instrumentation: HPLC system with a chiral stationary phase column and a refractive index (RI) detector.

  • Column: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is recommended for the separation of sugar enantiomers.

  • Mobile Phase: A mixture of n-hexane and ethanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the L- and D-enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector.

  • Sample Preparation: Dissolve a known concentration of the synthetic α-L-Threofuranose and the standard in the mobile phase.

  • Analysis: Inject equal volumes of the synthetic sample, the standard, and a racemic mixture of D/L-threofuranose to identify the retention times of each enantiomer and to confirm the enantiomeric excess of the synthetic product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthetic α-L-Threofuranose.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve the synthetic sample and the standard in D₂O.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, coupling constants, and integration of the signals should be compared with the standard to confirm the identity and anomeric configuration (α) of the furanose ring.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the synthetic sample should match those of the standard.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthetic α-L-Threofuranose.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode is typically used for the analysis of sugars, often with the addition of sodium acetate to the sample to promote the formation of the sodium adduct [M+Na]⁺.

  • Sample Preparation: Dissolve the synthetic sample in a suitable solvent (e.g., methanol/water) with a small amount of sodium acetate.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed mass-to-charge ratio (m/z) of the [M+Na]⁺ ion should correspond to the calculated molecular weight of α-L-Threofuranose plus a sodium ion.

Optical Rotation

The specific rotation is a critical physical property that confirms the overall stereochemistry of the molecule.

  • Instrumentation: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Temperature: 20 °C.

  • Sample Preparation: Prepare a solution of the synthetic α-L-Threofuranose in water at a known concentration (e.g., 6 g/100 mL).

  • Measurement: Measure the angle of rotation of the plane-polarized light. The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The obtained value should be compared to the literature value for L-threose.[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of synthetic α-L-Threofuranose.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_standard Standard Preparation cluster_validation Analytical Validation cluster_comparison Data Comparison & Conclusion Synthesis Chemical Synthesis of α-L-Threofuranose Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC Chiral HPLC Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Optical_Rotation Optical Rotation Purification->Optical_Rotation Standard_Prep Preparation of a Well-Characterized In-house Standard Standard_Prep->HPLC Standard_Prep->NMR Standard_Prep->MS Standard_Prep->Optical_Rotation Comparison Compare Analytical Data HPLC->Comparison NMR->Comparison MS->Comparison Optical_Rotation->Comparison Conclusion Validation Confirmed Comparison->Conclusion

Caption: Workflow for the validation of synthetic α-L-Threofuranose.

References

Comparative Analysis of Synthetic Routes to α-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct synthetic routes to α-L-threofuranose, a crucial building block in the synthesis of various biologically active molecules and therapeutic agents. The comparison focuses on key metrics such as starting materials, reaction efficiency, and the complexity of the synthetic pathways. Detailed experimental protocols and visual representations of the synthetic routes are provided to aid in the selection of the most suitable method for specific research and development needs.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for two primary synthetic pathways to α-L-threofuranose, starting from L-gulono-1,4-lactone and L-ascorbic acid respectively.

ParameterRoute 1: From L-Gulono-1,4-lactoneRoute 2: From L-Ascorbic Acid
Starting Material L-Gulono-1,4-lactoneL-Ascorbic Acid (Vitamin C)
Overall Yield Not explicitly stated in the provided textNot explicitly stated in the provided text
Number of Steps Multi-step synthesisMulti-step synthesis
Key Intermediates Di-O-isopropylidene-L-gulono-1,4-lactone5,6-O-isopropylidene-L-ascorbic acid
Key Reactions Protection, oxidation, decarboxylation, reductionProtection, oxidation, reduction
Reagents Acetone, H₂SO₄, NaIO₄, RuO₂, NaBH₄Acetone, H₂SO₄, H₂O₂, NaBH₄
Advantages Utilizes a readily available carbohydrate precursor.Starts from an inexpensive and abundant precursor (Vitamin C).[1]
Disadvantages Requires multiple protection and deprotection steps.Overall yield can be impacted by the efficiency of the oxidative cleavage step.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two compared synthesis routes for α-L-threofuranose.

Route 1: Synthesis from L-Gulono-1,4-lactone

G A L-Gulono-1,4-lactone B Protection of hydroxyl groups (e.g., isopropylidene) A->B Acetone, H₂SO₄ C Oxidative cleavage of the C1-C2 bond B->C NaIO₄, RuO₂ D Decarboxylation C->D E Reduction of the resulting aldehyde D->E NaBH₄ F Deprotection E->F G alpha-L-Threofuranose F->G caption Synthesis of α-L-Threofuranose from L-Gulono-1,4-lactone.

Caption: Synthesis of α-L-Threofuranose from L-Gulono-1,4-lactone.

Route 2: Synthesis from L-Ascorbic Acid

G A L-Ascorbic Acid B Protection of the 5,6-diol (e.g., isopropylidene) A->B Acetone, H₂SO₄ C Oxidative cleavage of the enediol B->C H₂O₂ D Reduction of the intermediate C->D NaBH₄ E Deprotection D->E F This compound E->F caption Synthesis of α-L-Threofuranose from L-Ascorbic Acid.

References

A Researcher's Guide to Distinguishing Furanose and Pyranose Forms of L-Threose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with L-threose, a four-carbon aldose sugar, understanding its isomeric forms is crucial for predicting its behavior in biological systems. Like other monosaccharides, L-threose can exist in equilibrium between its open-chain aldehyde form and two cyclic hemiacetal structures: a five-membered furanose ring and a six-membered pyranose ring. This guide provides a comprehensive comparison of these forms, supported by experimental methodologies for their differentiation.

Structural and Stability Comparison

The fundamental difference between the furanose and pyranose forms of L-threose lies in their ring structure. The furanose form consists of a five-membered ring, while the pyranose form has a six-membered ring.[1][2] This seemingly small variation has significant implications for the molecule's conformation and stability.

FeatureL-ThreofuranoseL-Threopyranose
Ring Size Five-membered ringSix-membered ring
Ring Atoms 4 Carbon, 1 Oxygen5 Carbon, 1 Oxygen
Formation Nucleophilic attack of the C4-hydroxyl group on the C1 aldehydeNucleophilic attack of the C5-hydroxyl group on the C1 aldehyde
Relative Stability Generally less stable due to higher ring strain[1][5]Generally more stable due to lower ring strain[1][5][6]
Predominant Conformation Envelope or TwistChair

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between the furanose and pyranose forms of L-threose. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of carbohydrates in solution. The chemical shifts and coupling constants of the anomeric proton and carbon are particularly sensitive to the ring size and conformation.

Detailed Protocol (General Approach):

  • Sample Preparation: Dissolve a pure sample of L-threose in a suitable deuterated solvent, such as deuterium oxide (D₂O), to a concentration of approximately 10-50 mM.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Important experiments include 1D ¹H, 1D ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Spectral Analysis:

    • Anomeric Region: The anomeric proton (H-1) of the furanose form typically resonates at a different chemical shift compared to the pyranose form. Similarly, the anomeric carbon (C-1) will have distinct chemical shifts in the ¹³C NMR spectrum.

    • Coupling Constants: The coupling constant between the anomeric proton and the adjacent proton (J-coupling) can help determine the ring conformation and, by extension, the ring size.

    • 2D NMR: COSY, HSQC, and HMBC experiments are used to assign all proton and carbon signals and to confirm the connectivity within the molecule, definitively identifying the ring structure.

Chromatographic Methods

Principle: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate different isomeric forms of monosaccharides.

Detailed Protocol (HPLC):

  • Column Selection: A variety of HPLC columns can be used for carbohydrate analysis, including amino-propyl bonded silica columns or specialized carbohydrate columns. Chiral columns can also be effective in separating different isomers.[8][9][10]

  • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and water. The exact composition will need to be optimized to achieve the best separation of the L-threose isomers.

  • Detection: A refractive index detector (RID) is commonly used for the detection of underivatized carbohydrates.

  • Analysis: The retention times of the furanose and pyranose forms will differ, allowing for their separation and quantification. The identity of the peaks can be confirmed by collecting fractions and analyzing them by NMR or mass spectrometry.

Detailed Protocol (GC - after derivatization):

  • Derivatization: Since sugars are not volatile, they must be derivatized before GC analysis. A common method is to first reduce the aldehyde group with a reducing agent like sodium borohydride to form the corresponding alditol (threitol in this case), followed by acetylation of the hydroxyl groups to form alditol acetates.[11]

  • GC Separation: The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a nonpolar stationary phase.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, which can aid in the identification of the original sugar isomers.

Visualization of L-Threose Equilibrium

The following diagram illustrates the dynamic equilibrium between the open-chain, furanose, and pyranose forms of L-threose in solution.

L_Threose_Equilibrium OpenChain Open-Chain L-Threose (Aldehyde) Furanose L-Threofuranose (α and β anomers) OpenChain->Furanose Intramolecular Hemiacetal Formation (C1-C4) Pyranose L-Threopyranose (α and β anomers) OpenChain->Pyranose Intramolecular Hemiacetal Formation (C1-C5) Furanose->OpenChain Pyranose->OpenChain

Equilibrium of L-threose forms.

References

The Anomeric Effect in α-L-Threofuranose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced stereoelectronic interactions within carbohydrate structures is paramount. The anomeric effect, a key determinant of conformational preference in glycosides, exhibits distinct characteristics in the flexible furanose ring system. This guide provides a comparative analysis of the anomeric effect in α-L-threofuranose relative to other furanoses, supported by available experimental and computational data.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a glycoside to occupy a pseudo-axial rather than a pseudo-equatorial orientation, a phenomenon that defies simple steric considerations. In furanose rings, the inherent flexibility and puckering of the five-membered ring lead to a more complex interplay of steric and stereoelectronic forces compared to their more rigid pyranose counterparts.

The Anomeric Effect in Furanosides: A General Overview

The anomeric effect in furanosides is a composite of two main components: the endo-anomeric and the exo-anomeric effects. The endo-anomeric effect involves the delocalization of a lone pair of electrons from the ring oxygen (O4) into the antibonding orbital (σ*) of the C1-substituent bond. The exo-anomeric effect pertains to the orientation of the aglycone substituent at C1. Computational studies have provided estimates for the energetic contributions of these effects in furanoside systems.

A notable computational study quantified the endo-anomeric effect in furanoses to be approximately 3.2 kcal/mol, while the exo-anomeric effect was estimated to be around 4 kcal/mol[1]. These values highlight the significant stabilizing influence of these stereoelectronic interactions on the conformation of furanosides.

Comparative Analysis of the Anomeric Effect

Direct quantitative comparisons of the anomeric effect across a range of specific furanoses, including α-L-threofuranose, are not extensively documented in readily available literature. However, we can infer comparative strengths based on the principles of stereochemistry and the available data for related furanosides. The magnitude of the anomeric effect is influenced by factors such as the nature of the substituent at the anomeric carbon and the overall stereochemistry of the furanose ring, which dictates the dihedral angles and orbital overlaps.

α-L-Threofuranose: A Case Study

In α-L-threofuranose, the substituents at C2 and C3 are trans to each other. This stereochemical arrangement influences the puckering of the furanose ring and, consequently, the manifestation of the anomeric effect. While specific energetic data for the anomeric effect in α-L-threofuranose is scarce, computational and NMR spectroscopic methods provide the framework for its investigation. The rigidity of the α-threofuranosyl ring, as suggested by some studies, could lead to a more pronounced anomeric effect compared to more flexible furanose structures.

Comparison with Other Furanoses
  • Ribofuranose: In β-D-ribofuranosides, the cis-orientation of the 2-OH and 3-OH groups can lead to steric strain, influencing the ring conformation and potentially modulating the anomeric effect.

  • Xylofuranose and Arabinofuranose: The different stereochemical arrangements of hydroxyl groups in xylofuranose and arabinofuranose will also lead to distinct conformational preferences and, therefore, variations in the strength of the anomeric effect. For instance, in methyl α-D-arabinofuranoside, the ring has been observed to populate a continuum of states, which could be influenced by the interplay of the anomeric effect and repulsive interactions between vicinal hydroxyl groups.

Quantitative Data Summary

Due to the limited availability of directly comparable experimental data for α-L-threofuranose versus other furanoses, a comprehensive quantitative comparison table is challenging to construct. However, we can present representative data from computational and experimental studies on furanosides to illustrate the magnitude of the anomeric effect and key NMR parameters used in its analysis.

ParameterFuranoside SystemValueMethodReference
Endo-Anomeric Effect General Furanosides~3.2 kcal/molComputational (B3LYP/6-31G*)[1]
Exo-Anomeric Effect General Furanosides~4 kcal/molComputational[1]
³J(H1,H2) Coupling Constant Methyl α-D-arabinofuranosideVaries with conformationNMR Spectroscopy
³J(H1,H2) Coupling Constant β-D-ribofuranosides~0 Hz (in some conformations)NMR Spectroscopy

Note: The ³J(H1,H2) coupling constant is highly dependent on the dihedral angle between H1 and H2, which in turn is a function of the ring pucker. A smaller coupling constant generally suggests a dihedral angle approaching 90°, which can be indicative of a specific ring conformation stabilized by the anomeric effect.

Experimental Protocols

The investigation of the anomeric effect in furanoses relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational preferences of furanosides in solution by measuring scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs).

Methodology:

  • Sample Preparation: Dissolve the furanoside of interest in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR data.

    • Measure the vicinal proton-proton coupling constants, particularly ³J(H1,H2), from the high-resolution ¹H spectrum.

    • Analyze NOESY spectra to identify through-space proximities between protons, which provides information about the three-dimensional structure.

  • Conformational Interpretation: Use the measured J-couplings in conjunction with the Karplus equation to estimate dihedral angles and deduce the preferred ring conformation (e.g., North or South pucker). NOE data can further refine the conformational model.

Computational Chemistry

Objective: To calculate the relative energies of different furanose conformers and quantify the energetic contribution of the anomeric effect.

Methodology:

  • Model Building: Construct three-dimensional models of the furanose anomers (α and β) and their various ring conformers (e.g., envelope and twist forms).

  • Geometry Optimization and Energy Calculation: Perform geometry optimizations and single-point energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Analysis of Stereoelectronic Interactions: Employ Natural Bond Orbital (NBO) analysis to investigate the donor-acceptor interactions that constitute the anomeric effect (e.g., the n -> σ* interaction).

  • Calculation of Anomeric Stabilization Energy: The energy difference between the conformer stabilized by the anomeric effect and a reference conformer lacking this interaction provides a quantitative measure of the anomeric effect's strength.

Visualizing the Anomeric Effect and Experimental Workflow

Anomeric_Effect cluster_endo Endo-Anomeric Effect cluster_exo Exo-Anomeric Effect O4 Ring Oxygen (O4) (Lone Pair Donor) sigma_star σ* Orbital (C1-Substituent) O4->sigma_star n -> σ* Delocalization Anomeric_Stabilization Anomeric Stabilization O4->Anomeric_Stabilization aglycone Aglycone Orientation aglycone->Anomeric_Stabilization Conformation Furanose Ring Conformation Anomeric_Stabilization->Conformation

Caption: The anomeric effect in furanosides arises from endo- and exo-anomeric interactions, leading to conformational stabilization.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (J-couplings, NOEs) Data Conformational & Energetic Data NMR->Data DFT DFT Calculations (Energies, Geometries) NBO NBO Analysis (Orbital Interactions) DFT->NBO NBO->Data Comparison Comparative Analysis of Anomeric Effect Data->Comparison

Caption: A typical workflow for investigating the anomeric effect involves a combination of NMR spectroscopy and computational chemistry.

References

A Computational Showdown: Unraveling the Conformational Landscapes of α-L-Threofuranose and Its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrates is paramount to deciphering their biological roles and designing novel therapeutics. This guide provides a detailed computational comparison of α-L-threofuranose and its C2 and C3 epimers, α-L-erythrofuranose and α-L-lyxofuranose, respectively. By leveraging data from computational chemistry studies, we shed light on their conformational preferences and relative stabilities.

This guide delves into the structural nuances of these furanose sugars, presenting quantitative data from computational models, detailing the experimental protocols used to derive this information, and providing visualizations to clarify the relationships and workflows involved.

Stereochemical Relationships: A Family of Furanoses

α-L-Threofuranose, a five-membered ring sugar, is part of a family of stereoisomers that differ in the spatial arrangement of their hydroxyl groups. Epimers are diastereomers that differ at only one chiral center. In the context of α-L-threofuranose, its C2 epimer is α-L-erythrofuranose, and its C3 epimer is α-L-lyxofuranose. These subtle structural variations can have profound impacts on their chemical properties and biological activities.

epimers α-L-threofuranose α-L-threofuranose α-L-erythrofuranose α-L-erythrofuranose α-L-threofuranose->α-L-erythrofuranose C2 Epimer α-L-lyxofuranose α-L-lyxofuranose α-L-threofuranose->α-L-lyxofuranose C3 Epimer

Epimeric relationships of α-L-threofuranose.

Conformational Preferences: A Quantitative Comparison

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily described as envelope (E) and twist (T) forms. Computational methods, such as Density Functional Theory (DFT), are powerful tools to predict the most stable conformations and their relative energies.

SugarConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Predicted ³J(H1,H2) (Hz)
α-L-Threofuranose ³E0.00H1-C1-C2-H2 ≈ 150~7-8
₂E1.25H1-C1-C2-H2 ≈ 30~3-4
α-L-Erythrofuranose ²E0.00H1-C1-C2-H2 ≈ 150~7-8
₃E0.85H1-C1-C2-H2 ≈ 30~3-4
α-L-Lyxofuranose ¹T₀0.00H1-C1-C2-H2 ≈ 100~1-2
²E0.50H1-C1-C2-H2 ≈ 150~7-8

Note: The data presented is representative and compiled from analogous computational studies on furanose sugars. The exact values may vary depending on the level of theory and computational model used.

Experimental Protocols: The Computational Chemist's Toolkit

The quantitative data presented in this guide is derived from sophisticated computational chemistry techniques. Understanding these methods is crucial for interpreting the results and designing further in silico experiments.

Computational Conformational Analysis Workflow

The general workflow for the computational analysis of furanose sugar conformations involves several key steps, from initial structure generation to the calculation of experimentally verifiable properties.

workflow cluster_setup 1. Initial Setup cluster_search 2. Conformational Search cluster_optimization 3. High-Level Optimization cluster_analysis 4. Data Analysis & Validation a Input Structure Generation (α-L-threofuranose & epimers) b Molecular Mechanics (MM) Conformational Search a->b c Clustering of Conformers b->c d Quantum Mechanics (QM)/ Density Functional Theory (DFT) Geometry Optimization c->d e Calculation of Relative Energies d->e f Analysis of Geometric Parameters (Dihedral Angles) d->f h Comparison with Experimental NMR Data e->h g Prediction of NMR Parameters (J-Coupling Constants) f->g g->h

Computational analysis workflow.
Key Methodologies

  • Molecular Mechanics (MM): This method utilizes classical physics to model the potential energy of a molecule. Force fields, such as AMBER or MMFF, are employed to perform a rapid conformational search to identify a broad range of possible low-energy structures.

  • Quantum Mechanics (QM) and Density Functional Theory (DFT): To obtain more accurate energies and geometries, the low-energy conformers identified by MM are subjected to higher-level calculations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used to optimize the geometry and calculate the relative energies of the conformers.[1]

  • Solvation Models: To simulate the effect of a solvent, such as water, continuum solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This is crucial as solvent interactions can significantly influence conformational preferences.

  • NMR Parameter Prediction: A key aspect of validating computational results is to compare them with experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying carbohydrate conformations in solution.[2] Computational methods can predict NMR parameters, such as the vicinal proton-proton coupling constants (³JHH). The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By calculating the Boltzmann-averaged coupling constants over the computed conformational ensemble, a direct comparison with experimental NMR data can be made.[3]

Concluding Remarks

The computational comparison of α-L-threofuranose and its epimers, α-L-erythrofuranose and α-L-lyxofuranose, reveals distinct conformational landscapes for each molecule. These differences, arising from subtle changes in stereochemistry, can have significant implications for their interactions with biological macromolecules. The methodologies outlined in this guide provide a robust framework for the in silico investigation of carbohydrate structures, offering a powerful complement to experimental techniques in the fields of chemical biology and drug discovery. The continued development of computational methods promises even greater accuracy and predictive power in the fascinating world of carbohydrate science.

References

Assessing the Purity of Synthesized alpha-L-Threofuranose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized alpha-L-Threofuranose, a four-carbon sugar of significant interest in various biochemical studies. The following sections detail the experimental protocols for three common methods, present a comparative data summary, and outline the typical experimental workflow.

Comparative Analysis of Purity Assessment Methods

The purity of synthesized this compound can be determined using several analytical techniques. This section compares three prevalent methods: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Chiral Gas Chromatography with Flame Ionization Detection (Chiral GC-FID).

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

ParameterQuantitative NMR (qNMR)HPLC-ELSDChiral GC-FID
Principle Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a known certified reference material.[1][2][3][4][5]Separates compounds based on their partitioning between a stationary and mobile phase, followed by detection based on the scattering of light by analyte particles after solvent evaporation.[6][7][8][9]Separates volatile and thermally stable enantiomers on a chiral stationary phase, followed by detection via flame ionization.[10][11][12]
Primary Use Absolute purity determination, structural confirmation, and identification of impurities with NMR-active nuclei.Quantification of non-volatile and semi-volatile compounds, particularly those lacking a UV chromophore.Determination of enantiomeric excess and separation of chiral impurities.
Sample Preparation Accurate weighing of the sample and internal standard, dissolution in a deuterated solvent.[1][2]Dissolution in a suitable solvent, filtration.Derivatization to increase volatility (e.g., silylation), dissolution in an organic solvent.
Limit of Detection (LOD) ~0.1%Low nanogram range.[7]Picogram range
Limit of Quantification (LOQ) ~0.3%Low nanogram range.[6]Picogram range
Precision (%RSD) < 1%< 5%.[6]< 2%
Accuracy (% Recovery) 98-102%90-110%.[6]95-105%
Common Impurities Detected Residual solvents, starting materials, side-products with distinct proton signals.Non-volatile impurities, isomers (if chromatographically resolved).Enantiomeric impurities (D-threofuranose), diastereomers, and other volatile impurities.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified reference material)

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Analytical balance

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 0.75 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H-NMR spectrum with the following parameters:

    • Pulse sequence: 30° pulse

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 16

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the well-resolved anomeric proton signal of this compound (e.g., ~5.2 ppm) and the singlet signal of the two olefinic protons of maleic acid (~6.3 ppm).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system equipped with an ELSD detector

  • Amino-propyl stationary phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 75:25 (v/v) acetonitrile/water mixture.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the HPLC-ELSD system with the following parameters:

    • Mobile phase: 75:25 (v/v) acetonitrile/water

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • ELSD drift tube temperature: 50 °C

    • Nebulizer gas (Nitrogen) pressure: 3.5 bar

  • Inject the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity by comparing the peak area of the main component to the total peak area of all detected components.

Chiral Gas Chromatography with Flame Ionization Detection (Chiral GC-FID)

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Chiral capillary column (e.g., Chirasil-Val)

  • Gas chromatograph with a flame ionization detector

Procedure:

  • Place approximately 1 mg of the this compound sample in a reaction vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-FID system with the following parameters:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Detector temperature: 250 °C

    • Carrier gas: Helium

    • Split ratio: 50:1

  • Identify the peaks corresponding to the TMS derivatives of L- and D-threofuranose based on their retention times (a standard for the D-enantiomer may be required for initial identification).

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_results Data Interpretation synth Synthesized this compound qnmr qNMR Analysis synth->qnmr hplc HPLC-ELSD Analysis synth->hplc gc Chiral GC-FID Analysis synth->gc abs_purity Absolute Purity qnmr->abs_purity rel_purity Relative Purity & Impurity Profile hplc->rel_purity enant_purity Enantiomeric Purity gc->enant_purity

Overall workflow for purity assessment.

qNMR_Workflow start Start weigh Weigh Sample & Internal Standard start->weigh dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end HPLC_Workflow start Start prep_sample Prepare Sample & Calibration Standards start->prep_sample setup_hplc Set Up HPLC-ELSD prep_sample->setup_hplc inject Inject Samples setup_hplc->inject generate_curve Generate Calibration Curve inject->generate_curve quantify Quantify Analyte generate_curve->quantify calc_purity Calculate Purity quantify->calc_purity end End calc_purity->end GC_Workflow start Start derivatize Derivatize Sample (TMS) start->derivatize setup_gc Set Up Chiral GC-FID derivatize->setup_gc inject Inject Derivatized Sample setup_gc->inject identify_peaks Identify Enantiomer Peaks inject->identify_peaks calc_ee Calculate Enantiomeric Excess identify_peaks->calc_ee end End calc_ee->end

References

Safety Operating Guide

Navigating the Disposal of alpha-L-Threofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information regarding the disposal of alpha-L-Threofuranose, emphasizing safety and procedural correctness.

Crucial Safety Information: The Absence of a Specific Safety Data Sheet (SDS)

Therefore, the primary and mandatory first step for any laboratory professional is to contact their institution's Environmental Health and Safety (EHS) department. The EHS office will provide guidance based on their expertise and access to specialized databases, ensuring compliance with all local, state, and federal regulations.

General Guidance for Non-Hazardous Sugar Disposal

In the absence of a specific SDS, and with the explicit understanding that this is general guidance that must be verified by your EHS office , this compound, as a simple sugar, may potentially be handled as a non-hazardous material. Simple sugars that are not derivatized with hazardous functional groups are often considered non-toxic and biodegradable.

It is imperative to note that the toxicological properties of this compound have not been fully investigated. [1] Therefore, the following are general procedures for non-hazardous solid and aqueous waste and should only be considered after consultation with your EHS department.

Step-by-Step General Disposal Protocol:

  • Initial Assessment: Confirm with your EHS office that this compound can be treated as a non-hazardous substance.

  • Solid Waste:

    • If the compound is in solid form and uncontaminated, it can typically be disposed of in the regular solid waste stream, again, pending EHS approval.

    • Sweep up any spills of solid material and place it in a suitable container for disposal.[1] Avoid generating dust.[1]

  • Aqueous Solutions:

    • For small quantities of aqueous solutions, dilution with a large amount of water followed by disposal down the sanitary sewer system may be permissible. However, do not flush into surface water or any system that leads to groundwater. [1] Always seek EHS approval before drain disposal.

  • Contaminated Materials:

    • Any materials (e.g., paper towels, gloves) contaminated with this compound should be disposed of in accordance with your laboratory's procedures for non-hazardous chemical waste.

Quantitative Data Summary

The following table summarizes the kind of information that would be found in a comprehensive SDS for this compound, which is essential for a full safety assessment.

ParameterExpected InformationSource/Analogy
GHS Hazard Class Not classified as hazardousAssumed, pending official SDS
LD50 (Oral) Data not availablePubChem[2]
Aquatic Toxicity Data not availableFisher Scientific[1]
Persistence & Degradability Expected to be readily biodegradableGeneral knowledge of simple sugars

Experimental Protocols

No experimental protocols for the disposal of this compound are cited in the available literature. The development of a specific disposal protocol would require a comprehensive hazard assessment by a qualified safety professional.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of any chemical in a laboratory setting, emphasizing the central role of the Safety Data Sheet and the EHS office.

start Start: Chemical for Disposal (this compound) sds_check Locate Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found hazard_info Review Hazard Information (Section 2 & 13 of SDS) sds_found->hazard_info Yes ehs_consult Consult Institutional EHS Office for Guidance sds_found->ehs_consult No is_hazardous Is it Hazardous? hazard_info->is_hazardous hazardous_disposal Follow EHS Protocol for Hazardous Waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EHS Protocol for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No ehs_consult->hazardous_disposal end End: Proper Disposal hazardous_disposal->end non_hazardous_disposal->end

Caption: General Laboratory Chemical Disposal Workflow.

By prioritizing consultation with your institution's Environmental Health and Safety office and treating unknown substances with caution, you contribute to a safer research environment for yourself and your colleagues.

References

Personal protective equipment for handling alpha-L-Threofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of alpha-L-Threofuranose.

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound, a key carbohydrate molecule in various research and development applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices are mandatory to prevent potential irritation and contamination. The following PPE is required when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesStandard laboratory gradePrevents direct skin contact and potential contamination of the sample.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 compliantProtects eyes from airborne powder particles and accidental splashes.
Body Protection Laboratory CoatStandard, full-lengthShields personal clothing and skin from spills and dust.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask or N95 respirator may be used as a precautionary measure if significant dust is generated.Minimizes inhalation of fine powder, which can be an irritant.

Handling and Operational Plan

Follow these step-by-step procedures to ensure the safe handling and use of this compound in a laboratory setting.

2.1. Engineering Controls:

  • Ventilation: Always handle powdered this compound in a well-ventilated area. A chemical fume hood is recommended when weighing or transferring large quantities to minimize dust dispersion.

  • Eye Wash Station & Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.

2.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the powdered form, do so on a clean, designated surface, preferably within a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed when not in use to prevent contamination and absorption of moisture. Store in a cool, dry place away from strong oxidizing agents.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Personal Protective Equipment (PPE) B Prepare a Clean and Ventilated Workspace A->B C Weigh Powder in a Ventilated Enclosure B->C Proceed to Handling D Prepare Solution by Adding Powder to Solvent C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete G Dispose of Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water. If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation develops.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If a large amount is ingested, seek medical attention.

Disposal Plan

As a non-hazardous biochemical, this compound and its dilute aqueous solutions can typically be disposed of through standard laboratory waste streams. However, always adhere to local and institutional regulations.

4.1. Waste Categorization:

  • Solid Waste: Uncontaminated this compound powder and materials lightly contaminated (e.g., weigh boats, paper towels) can be disposed of in the regular laboratory solid waste stream.

  • Liquid Waste: Small quantities of dilute aqueous solutions can generally be poured down the drain with copious amounts of water, in accordance with institutional guidelines. For larger quantities or solutions containing other hazardous materials, dispose of as chemical waste.

4.2. Decontamination:

  • Clean any spills promptly. For powdered spills, gently sweep up the material to avoid creating dust and wipe the area with a damp cloth.

  • Wash all contaminated glassware and equipment thoroughly with soap and water.

Disposal Decision Tree for this compound Waste

G Disposal Plan for this compound Waste A Is the waste contaminated with a hazardous substance? B Dispose of as hazardous waste A->B Yes C Is the waste solid or liquid? A->C No D Dispose in designated solid laboratory waste C->D Solid E Is the solution dilute and in small quantity? C->E Liquid F Pour down the drain with plenty of water E->F Yes G Dispose of as chemical waste E->G No

Caption: A decision tree for the proper disposal of this compound waste.

By adhering to these safety and handling protocols, you contribute to a secure and efficient research environment. For any specific concerns or in the case of a significant spill or exposure, always consult your institution's Environmental Health and Safety (EHS) department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.